Flutomidate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84962-75-4 |
|---|---|
Molecular Formula |
C14H15FN2O2 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 3-[1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3 |
InChI Key |
PTPSMJOSZBOCNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Flutomidate Analogues for Adrenocortical PET Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and preclinical/clinical evaluation of Flutomidate analogues, with a primary focus on the promising Positron Emission Tomography (PET) tracer, [¹⁸F]CETO (para-chloro-2-[¹⁸F]fluoroethyl-etomidate). This document details the rationale for developing novel adrenal imaging agents, the synthetic methodologies, in vitro and in vivo characterization, and the key signaling pathways involved.
Introduction: The Need for Improved Adrenocortical Imaging
The diagnosis and management of adrenal cortical diseases, including adrenocortical carcinoma (ACC) and primary aldosteronism (PA), rely on accurate imaging techniques. The current clinical standard, [¹¹C]metomidate ([¹¹C]MTO) PET, targets the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which are highly expressed in adrenocortical tissue. However, the clinical utility of [¹¹C]MTO is hampered by several limitations:
-
Short Half-Life: The 20-minute half-life of Carbon-11 necessitates an on-site cyclotron, limiting its availability to specialized centers.
-
High Non-Specific Liver Uptake: Significant uptake of [¹¹C]MTO in the liver can obscure the right adrenal gland, complicating image interpretation and quantification.
These challenges have driven the development of fluorine-18 labeled etomidate analogues, such as this compound and its derivatives, to offer a longer half-life (110 minutes) and improved imaging characteristics. Among these, [¹⁸F]CETO has emerged as a particularly promising candidate.
The Target: CYP11B1 and CYP11B2 in Steroidogenesis
The adrenal cortex is responsible for the synthesis of critical steroid hormones. The enzymes CYP11B1 and CYP11B2, located in the inner mitochondrial membrane, catalyze the final steps of cortisol and aldosterone synthesis, respectively. Their specific expression in adrenocortical tissue makes them ideal targets for molecular imaging.
Adrenal Steroidogenesis Signaling Pathway
The following diagram illustrates the key steps in the adrenal steroidogenesis pathway, highlighting the roles of CYP11B1 and CYP11B2.
[¹⁸F]CETO: A Promising this compound Analogue
[¹⁸F]CETO (para-chloro-2-[¹⁸F]fluoroethyl-etomidate) is a fluorine-18 labeled analogue of etomidate that has demonstrated significant promise as a PET tracer for adrenocortical imaging. Its development has been driven by the need to overcome the limitations of [¹¹C]MTO.
Quantitative Data Summary
The following tables summarize the key quantitative data for [¹⁸F]CETO and its comparison with [¹¹C]MTO.
| Parameter | [¹⁸F]CETO | Reference |
| In Vitro Binding Affinity (Kd) | 0.66 nM (in NHP adrenal tissue) | [2] |
| Radiochemical Yield (decay corrected) | 35 ± 4% | [3][4] |
| Molar Activity | 180 to 300 GBq/µmol | [3][4] |
| Human Effective Dose | 18.2 - 20 µSv/MBq | [1] |
Table 1: Key Quantitative Data for [¹⁸F]CETO.
| Parameter | [¹⁸F]CETO | [¹¹C]MTO | Reference |
| Radionuclide Half-life | ~110 min | ~20 min | [5] |
| Non-specific Liver Uptake | Significantly lower | High | [2][6] |
| Adrenal-to-Liver Ratio | Qualitatively superior | Lower | [2] |
Table 2: Comparison of [¹⁸F]CETO and [¹¹C]MTO.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of [¹⁸F]CETO.
Radiosynthesis of [¹⁸F]CETO
The automated radiosynthesis of [¹⁸F]CETO is crucial for its clinical application. The following workflow outlines a typical automated synthesis process.
Detailed Protocol for Automated Synthesis on Synthra RNplus: [3][4][7]
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trapping: The produced [¹⁸F]Fluoride is trapped on a pre-conditioned anion exchange cartridge.
-
Elution: [¹⁸F]Fluoride is eluted into the reactor vessel using a solution of potassium carbonate and Kryptofix 222.
-
Drying: Azeotropic drying of the [¹⁸F]fluoride is performed by heating under a stream of nitrogen.
-
Radiolabeling: The Cl-tosyletomidate precursor, dissolved in an appropriate solvent (e.g., acetonitrile), is added to the dried [¹⁸F]fluoride. The reaction mixture is heated to facilitate the nucleophilic substitution.
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected radioactive fraction is formulated in a solution of ethanol in saline for injection.
-
Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, chemical purity, pH, and sterility, to ensure it meets GMP standards.
In Vitro Binding Assay
In vitro binding assays are essential to determine the affinity and specificity of the radiotracer for its target.
Protocol for Saturation Binding Assay: [2][8][9]
-
Tissue Preparation: Adrenal gland tissue (e.g., from non-human primates) is homogenized in a suitable buffer.
-
Incubation: Aliquots of the tissue homogenate are incubated with increasing concentrations of [¹⁸F]CETO.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radioactive competitor (e.g., metomidate) to determine non-specific binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the saturation binding data.
Preclinical PET Imaging
Animal PET imaging studies are crucial for evaluating the in vivo biodistribution, pharmacokinetics, and target engagement of the new tracer.
Workflow for Animal PET Imaging Study:
Detailed Protocol for Rodent PET/CT Imaging: [2][10]
-
Animal Model: Appropriate animal models, such as rats or mice, are used.
-
Tracer Administration: A defined dose of [¹⁸F]CETO is administered intravenously.
-
Imaging: Dynamic PET scanning is often performed immediately after injection to assess the initial tracer kinetics. This is followed by static whole-body PET/CT scans at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed images over various organs, including the adrenal glands, liver, kidneys, and muscle. The tracer uptake is quantified as the Standardized Uptake Value (SUV).
-
Ex vivo Biodistribution (Optional): Following the final scan, animals may be euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured in a gamma counter to confirm the imaging data.
Human PET/CT Imaging
First-in-human studies are essential to evaluate the safety, radiation dosimetry, and clinical utility of the new PET tracer.
Protocol for Human [¹⁸F]CETO PET/CT: [5][11][12][13]
-
Patient Preparation: Patients may be required to fast for a certain period before the scan. For imaging of aldosterone-producing adenomas, pre-treatment with dexamethasone for several days may be employed to suppress ACTH and cortisol production, thereby enhancing the relative signal from aldosterone-producing tissue.
-
Tracer Injection: A sterile, GMP-grade solution of [¹⁸F]CETO is administered intravenously.
-
PET/CT Acquisition: A dynamic PET scan over the adrenal region may be acquired immediately after injection. This is typically followed by whole-body PET/CT scans at one or more time points post-injection (e.g., 60 and 120 minutes).
-
Image Analysis: The PET images are co-registered with the CT images for anatomical localization. Tracer uptake in adrenal lesions and other organs is quantified using SUV measurements.
Conclusion and Future Directions
The development of this compound analogues, and specifically [¹⁸F]CETO, represents a significant advancement in the field of adrenocortical imaging. With its longer half-life and lower non-specific liver uptake compared to [¹¹C]MTO, [¹⁸F]CETO has the potential to become a widely accessible and more accurate diagnostic tool for patients with adrenal disorders.[2]
Future research will likely focus on:
-
Large-scale clinical trials to further validate the diagnostic accuracy of [¹⁸F]CETO in different patient populations.
-
Head-to-head comparisons with other emerging adrenocortical PET tracers.
-
Exploration of the utility of [¹⁸F]CETO in guiding therapeutic decisions and monitoring treatment response.
The continued development and clinical translation of these novel PET tracers hold the promise of improving the management and outcomes for patients with adrenocortical diseases.
References
- 1. The human steroid hydroxylases CYP1B1 and CYP11B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. First-in-human evaluation of [18F]CETO: a novel tracer for adrenocortical tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automated radiosynthesis of [18 F]CETO, a PET radiotracer for imaging adrenal glands, on Synthra RNplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo primate evaluation of carbon-11-etomidate and carbon-11-metomidate as potential tracers for PET imaging of the adrenal cortex and its tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ISRCTN [isrctn.com]
- 12. First-in-human evaluation of [18F]CETO: a novel tracer for adrenocortical tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
Preclinical Evaluation of [11C]Flutomidate in Prostate Cancer Models: A Review of Available Data
A comprehensive search of publicly available scientific literature and research databases has revealed a significant lack of specific preclinical evaluation data for the PET tracer [11C]Flutomidate in the context of prostate cancer models. Despite extensive queries for its synthesis, radiolabeling, in vitro cell uptake, in vivo biodistribution, and PET imaging studies, no dedicated publications detailing these aspects for [11C]this compound could be identified.
Flutamide, a non-steroidal antiandrogen, acts by competitively inhibiting the androgen receptor (AR), a key signaling pathway in prostate cancer. By blocking the binding of androgens like testosterone and dihydrotestosterone to the AR, flutamide and its active metabolite, 2-hydroxyflutamide, can suppress the growth of androgen-dependent prostate cancer cells.[1] This mechanism of action makes it a theoretically viable candidate for development as a PET tracer to visualize AR expression in tumors.
However, the scientific community has largely focused on other PET tracers for imaging prostate cancer, including those targeting cell membrane proteins like Prostate-Specific Membrane Antigen (PSMA) (e.g., [68Ga]PSMA-11) or metabolic pathways (e.g., [11C]Choline). These alternative tracers have demonstrated high diagnostic accuracy and have become integral in the clinical management of prostate cancer.
While the core principles of preclinical evaluation for a novel PET tracer like [11C]this compound would follow a standardized workflow, the absence of specific data precludes the creation of a detailed technical guide as requested. This workflow would typically involve:
-
Radiosynthesis and Quality Control: Development of a reliable method for labeling flutamide with Carbon-11, followed by purification and quality control to ensure high radiochemical purity and specific activity.
-
In Vitro Studies: Evaluation of the tracer's uptake and binding characteristics in prostate cancer cell lines with varying levels of androgen receptor expression.
-
In Vivo Biodistribution: Administration of the tracer to animal models bearing prostate cancer xenografts to determine its distribution and clearance from various organs and tissues over time.
-
PET Imaging: Utilization of microPET imaging in animal models to visualize the tracer's accumulation in tumors and assess its potential for non-invasively detecting and characterizing prostate cancer.
Due to the unavailability of this critical information for [11C]this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
Therefore, this document serves to inform researchers, scientists, and drug development professionals that the preclinical evaluation of [11C]this compound for prostate cancer imaging is not a well-documented area of research in the public domain. Future research in this specific area would be required to generate the necessary data to create a comprehensive technical guide. We recommend that researchers interested in PET imaging for prostate cancer explore the extensive literature available on clinically validated and well-researched tracers such as those targeting PSMA.
References
In Vitro Binding Affinity of Flutamide for Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of Flutamide and its active metabolite, 2-hydroxyflutamide, for the androgen receptor (AR). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research. This document summarizes key quantitative binding data, details common experimental methodologies, and visualizes the underlying biological and experimental processes.
Introduction to Flutamide and the Androgen Receptor
Flutamide is a non-steroidal antiandrogen medication primarily utilized in the treatment of prostate cancer. Its therapeutic effect is derived from its ability to competitively inhibit the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. Upon administration, Flutamide is rapidly metabolized to its more potent active form, 2-hydroxyflutamide. This active metabolite is principally responsible for the antiandrogenic activity of the drug.
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics and the growth of the prostate gland. In prostate cancer, androgens can stimulate tumor growth by binding to and activating the AR. By acting as a competitive antagonist, 2-hydroxyflutamide blocks this interaction, thereby preventing the downstream signaling cascade that leads to the transcription of androgen-responsive genes.
Quantitative Binding Affinity Data
The in vitro binding affinity of Flutamide and its active metabolite, 2-hydroxyflutamide, for the androgen receptor has been quantified in several studies. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), demonstrate the competitive nature of these compounds. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | Parameter | Value (nM) | Tissue/Cell Type | Species |
| Flutamide | Ki | 1275 | Rat Anterior Pituitary | Rat |
| Ki | 1450 - 7550 | Rat Ventral Prostate, Human Prostatic Carcinoma, Rat Uterus, Mouse Shionogi Mammary Carcinoma | Rat, Human, Mouse | |
| 2-Hydroxyflutamide | Ki | 55 | Rat Anterior Pituitary | Rat |
| Ki | 62 - 205 | Rat Ventral Prostate, Human Prostatic Carcinoma, Rat Uterus, Mouse Shionogi Mammary Carcinoma | Rat, Human, Mouse | |
| IC50 | 50 | Rat Adenohypophysial Cells (inhibition of [3H]testosterone uptake) | Rat | |
| Ki (range) | 2 - 2100 | Not specified (from 6 assays) | Not specified | |
| IC50 (range) | 15 - 33000 | Not specified (from 18 assays) | Not specified | |
| Testosterone | IC50 | 0.5 | Rat Adenohypophysial Cells (inhibition of [3H]testosterone uptake) | Rat |
| Ki | 0.6 - 2.7 | Rat Ventral Prostate, Human Prostatic Carcinoma, Rat Uterus, Mouse Shionogi Mammary Carcinoma | Rat, Human, Mouse | |
| Dihydrotestosterone (DHT) | Ki | 0.1 - 0.47 | Rat Ventral Prostate, Human Prostatic Carcinoma, Rat Uterus, Mouse Shionogi Mammary Carcinoma | Rat, Human, Mouse |
Table 1: Summary of in vitro binding affinities of Flutamide, 2-hydroxyflutamide, Testosterone, and Dihydrotestosterone for the Androgen Receptor. Data compiled from multiple sources.[1][2]
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the in vitro binding affinity of compounds like Flutamide for the androgen receptor is commonly performed using a radioligand competition binding assay. A frequently utilized method is the Scintillation Proximity Assay (SPA). The following protocol outlines the general principles and key steps involved in such an assay.
Principle of the Assay
This assay measures the ability of a test compound (e.g., Flutamide or 2-hydroxyflutamide) to compete with a radiolabeled ligand (e.g., [³H]-dihydrotestosterone) for binding to the androgen receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Materials and Reagents
-
Androgen Receptor: Purified recombinant androgen receptor or cell lysates containing the receptor.
-
Radioligand: A high-affinity radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT).
-
Test Compounds: Flutamide, 2-hydroxyflutamide, and a reference standard (e.g., unlabeled DHT).
-
Assay Buffer: A suitable buffer to maintain pH and protein stability (e.g., Tris-HCl with additives).
-
Scintillation Proximity Assay (SPA) Beads: Beads coated with a scintillant that emits light when a radiolabeled molecule binds in close proximity. For AR assays, beads coated with a capture molecule for the receptor (e.g., an antibody) are used.
-
Microplates: 96- or 384-well plates suitable for scintillation counting.
-
Scintillation Counter: A microplate-based scintillation counter to measure the light emitted from the SPA beads.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the unlabeled reference compound in the assay buffer.
-
Prepare a solution of the androgen receptor at a predetermined concentration.
-
Prepare a solution of the radioligand at a concentration typically at or below its dissociation constant (Kd).
-
Prepare a suspension of the SPA beads in the assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the assay buffer, the radioligand, and the serially diluted test compounds or the reference compound.
-
Add the androgen receptor preparation to each well.
-
Finally, add the SPA bead suspension to each well.
-
-
Incubation:
-
Seal the microplate and incubate at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the light output from each well using a microplate scintillation counter.
-
-
Data Analysis:
-
The data is typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Androgen Receptor Signaling Pathway and Inhibition by Flutamide
Caption: Androgen Receptor Signaling and Flutamide Inhibition.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow of a Radioligand Competition Binding Assay.
References
Pharmacokinetics and biodistribution of radiolabeled Flutomidate
An In-depth Technical Guide on the Pharmacokinetics and Biodistribution of Radiolabeled Etomidate Analogs for Adrenocortical Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imaging of adrenal gland pathologies, particularly adrenocortical tumors, presents a significant diagnostic challenge. While anatomical imaging techniques like CT and MRI are staples in identifying adrenal masses, they often fall short in characterizing the functional status of these lesions. This has led to the development of functional imaging agents that can probe the specific molecular characteristics of adrenal tissues. Among the most promising of these are radiolabeled derivatives of etomidate, such as metomidate and its analogs, which are potent inhibitors of the adrenal enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of radiolabeled etomidate analogs, with a primary focus on [¹¹C]Metomidate, the most extensively studied compound in this class. While the user's original query specified "Flutomidate," the available scientific literature predominantly uses the term "Metomidate" for the radiolabeled tracer used in adrenal imaging. This compound is a closely related etomidate analog, and the data presented here for [¹¹C]Metomidate is representative of this class of imaging agents. This document details the experimental protocols for synthesis and imaging, presents quantitative data in a structured format, and provides visual diagrams of key pathways and workflows.
Mechanism of Action: Targeting Adrenocortical Steroidogenesis
The high specificity of radiolabeled etomidate analogs for adrenocortical tissue is rooted in their mechanism of action. These compounds are potent inhibitors of CYP11B1 and CYP11B2, key enzymes in the steroidogenesis pathway responsible for the production of cortisol and aldosterone, respectively. Tumors of adrenocortical origin, including adenomas and adrenocortical carcinomas, often overexpress these enzymes, leading to a high concentration of binding sites for the radiotracer. This selective binding allows for high-contrast imaging of adrenocortical lesions.
Figure 1: Steroidogenesis pathway and Metomidate's mechanism of action.
Experimental Protocols
Radiosynthesis of [¹¹C]Metomidate
The radiosynthesis of [¹¹C]Metomidate is typically achieved via the methylation of a precursor molecule using a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. The following is a generalized protocol based on published methods.[1][2]
Precursor: (R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid
Methylating Agent: [¹¹C]Methyl iodide or [¹¹C]Methyl triflate
General Procedure:
-
Production of [¹¹C]Methylating Agent: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then halogenated to form [¹¹C]methyl iodide or converted to [¹¹C]methyl triflate.
-
Methylation Reaction: The [¹¹C]methylating agent is passed through a solution of the precursor in an appropriate solvent (e.g., anhydrous dimethylformamide) containing a base (e.g., tetrabutylammonium hydroxide) to facilitate the reaction.[2] This is often performed using an automated synthesis module.[1]
-
Purification: The reaction mixture is purified to isolate [¹¹C]Metomidate. While HPLC was traditionally used, solid-phase extraction (SPE) is a more rapid and efficient method.[1]
-
Formulation: The purified [¹¹C]Metomidate is formulated in a physiologically compatible solution for intravenous injection.
-
Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.
Figure 2: Workflow for the radiosynthesis of [¹¹C]Metomidate.
In-Vivo PET/CT Imaging Protocol
The following is a typical clinical protocol for adrenal imaging with [¹¹C]Metomidate.[2][3]
Patient Preparation:
-
Patients may undergo pretreatment with dexamethasone to suppress ACTH and reduce background uptake in normal adrenal tissue, although this is not always performed.[2]
-
Fasting for at least 4-6 hours prior to the scan is generally required.
Tracer Administration and Imaging:
-
An intravenous line is placed for tracer injection.
-
An intravenous dose of [¹¹C]Metomidate (typically 150-500 MBq) is administered.[2][3]
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Dynamic PET imaging of the adrenal region is initiated immediately after tracer injection and continues for approximately 45-60 minutes.[2]
-
Static images are often acquired at a later time point (e.g., 35-45 minutes post-injection).
Image Analysis:
-
Regions of interest (ROIs) are drawn on the adrenal glands and any identified lesions.
-
The uptake of the radiotracer is quantified, typically as the Standardized Uptake Value (SUV).
Figure 3: Experimental workflow for in-vivo PET/CT imaging.
Pharmacokinetics and Biodistribution
Pharmacokinetics
While detailed plasma pharmacokinetic studies for [¹¹C]Metomidate are not extensively reported in a consolidated format, some information can be inferred from the parent compound, etomidate. For etomidate, the plasma terminal half-life is approximately 5.5 hours, with a clearance of about 0.025 L/kg/min.[4] It is important to note that the pharmacokinetics of the radiolabeled tracer may differ. The short 20.4-minute half-life of Carbon-11 is a key factor in the practical application of [¹¹C]Metomidate.[3]
Biodistribution
The biodistribution of [¹¹C]Metomidate is characterized by high uptake in adrenocortical tissue, including both normal adrenal glands and adrenocortical tumors. Significant uptake is also observed in the liver, which is a major route of metabolism and excretion.
Table 1: Biodistribution of [¹¹C]Metomidate in Humans (SUV)
| Tissue/Lesion Type | Median SUV | SUV Range | Reference |
| Adrenocortical Carcinoma | 28.0 | - | [5] |
| Active Adenoma | 12.7 | 9.1 - 26.1 | [5] |
| Inactive Adenoma | 12.2 | 7.8 - 25.4 | [5] |
| Normal Adrenal Gland | 9.4 | 4.6 - 13.8 | [5] |
| Pheochromocytoma | - | 7.8 - 10.5 | [5] |
| Non-cortical Malignancies | - | 2.0 - 6.2 | [5] |
| Left Adrenal Nodule (Case) | 26.8 (SUVmax) | - | [6] |
| Right Adrenal Gland (Case) | 16.2 (SUVmax) | - | [6] |
Conclusion
Radiolabeled etomidate analogs, particularly [¹¹C]Metomidate, are highly specific and sensitive PET tracers for the functional imaging of adrenocortical tumors. Their mechanism of action, targeting the overexpressed CYP11B1 and CYP11B2 enzymes, provides a strong basis for their clinical utility. This technical guide has summarized the key aspects of their pharmacokinetics, biodistribution, and the experimental protocols for their use. The continued development and application of these radiotracers hold great promise for improving the diagnosis and management of patients with adrenal pathologies.
References
- 1. A simple and efficient automated cGMP-compliant radiosynthesis of [11 C]metomidate using solid phase extraction cartridge purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sor.org [sor.org]
- 4. Pharmacokinetics of etomidate associated with prolonged i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. academic.oup.com [academic.oup.com]
A Technical Guide to the Structural Analysis of Flutomidate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of the structural properties, mechanism of action, and structure-activity relationships (SAR) of Flutomidate and its analogues. It details the experimental protocols used to characterize these compounds and their interactions with biological targets, offering a comprehensive resource for professionals in pharmacology and medicinal chemistry.
Introduction to this compound
This compound is a hypnotic agent and a structural analogue of etomidate.[1] Like etomidate, it primarily exerts its pharmacological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] The core structure of these compounds has been a focal point for medicinal chemists aiming to develop safer anesthetics, particularly by mitigating the adrenocortical suppression associated with etomidate.[1] This suppression is caused by the inhibition of the 11β-hydroxylase (CYP11B1) enzyme, a key player in cortisol synthesis.[1] The strategic addition of a fluorine atom to the phenyl ring in this compound is a common medicinal chemistry approach to enhance pharmacological properties.[1]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism involves the positive allosteric modulation of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding to GABA, allow chloride ions (Cl-) to enter the neuron.[2] This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect.[1][2]
This compound and its parent compound, etomidate, bind to a specific site within the transmembrane domain of the GABA-A receptor, at the interface between the α and β subunits.[3][4] This binding enhances the receptor's affinity for GABA, potentiating the inhibitory signal.[3] At higher concentrations, etomidate analogues can also directly activate the receptor in the absence of GABA.[3]
Recent studies have also uncovered a secondary neuroprotective pathway. At subanesthetic concentrations, this compound can activate the Nrf2-ARE pathway, a key regulator of endogenous antioxidant defenses.[5] This involves the nuclear translocation of Nrf2, leading to increased expression of protective enzymes like heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase (NQO1).[5]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how specific structural elements of etomidate analogues influence their potency and side-effect profile. Modifications to the core structure can alter GABA-A receptor modulation by more than an order of magnitude.[3] The stereochemistry is highly specific; the (S)-enantiomer of etomidate and its analogues is significantly more potent than the (R)-enantiomer, indicating a precise fit within the receptor binding site.[1]
| Structural Modification | Effect on GABA-A Receptor Potency | Effect on Hypnotic Potency | Rationale |
| Stereochemistry | (S)-enantiomer is 10-20x more potent than (R)-enantiomer.[1] | (S)-enantiomer is significantly more potent.[1] | The binding site is stereospecific, favoring the (S) configuration for optimal interaction. |
| Phenyl Ring Substitution | Varies depending on position and substituent. Fluorine at the para-position (as in this compound) is well-tolerated. | Correlates with GABA-A potency. | Electronic and steric properties of the substituent affect binding affinity within the hydrophobic pocket. |
| Ester Group Modification | Can be modified without losing activity; affects metabolism. | Potency is maintained, but duration of action can be altered. | Modifying this group can change the rate of hydrolysis by plasma esterases, affecting pharmacokinetics. |
| Imidazole Ring | Essential for activity. | Essential for activity. | The nitrogen atoms in the imidazole ring are critical for hydrogen bonding within the receptor site. |
Note: The table synthesizes general principles from SAR studies on etomidate analogues, of which this compound is a member. The potency ranges for a series of etomidate analogues were found to be 91-fold for GABA-A receptor activity and 53-fold for hypnotic effect, with a strong correlation between the two (r² = 0.72).[3]
Experimental Protocols
Characterizing novel this compound analogues requires a combination of in vitro and in vivo assays to determine their potency, efficacy, and safety profile.
This method directly measures the functional modulation of the GABA-A receptor by a test compound.
Objective: To quantify the concentration-dependent potentiation of GABA-elicited currents by a this compound analogue and determine its EC₅₀ (half-maximal effective concentration).
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₃, γ₂). To enhance sensitivity, a mutation such as α₁(L264T) may be introduced.[3]
-
Whole-Cell Patch-Clamp: A single transfected cell is selected, and a glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell's interior. The voltage across the membrane is "clamped" to a fixed potential.
-
Compound Application: A low, fixed concentration of GABA (typically the EC₅-EC₁₀) is applied to the cell to elicit a baseline chloride current.
-
Co-application: The analogue is then co-applied with GABA at increasing concentrations. The potentiation of the baseline current is measured at each concentration.
-
Data Analysis: The potentiation data is plotted against the logarithm of the analogue's concentration to generate a concentration-response curve. The EC₅₀ and Hill coefficient are calculated from this curve.
This assay is the standard behavioral model for assessing the hypnotic potency of anesthetic agents in rodents.
Objective: To determine the ED₅₀ (half-maximal effective dose) of a this compound analogue required to induce a hypnotic state.
Methodology:
-
Animal Model: Male Sprague Dawley rats are commonly used.[3] Animals are acclimatized and handled according to ethical guidelines.
-
Dose Preparation and Administration: The test compound is dissolved in an appropriate vehicle and administered to different groups of rats at varying doses, typically via intravenous injection.
-
Assessment of Righting Reflex: Immediately after administration, each rat is placed on its back. The "loss of righting reflex" is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time frame (e.g., 60 seconds).
-
Data Collection: For each dose group, the number of animals that exhibit LORR is recorded.
-
Data Analysis: The percentage of animals showing LORR is plotted against the logarithm of the dose. A quantal dose-response curve is fitted to the data to calculate the ED₅₀.
Mass Spectrometry (MS): This technique is essential for confirming the identity of newly synthesized analogues. It provides the exact molecular weight of the compound via the molecular ion peak (M+) and offers structural clues through the analysis of its fragmentation patterns.[1]
Conclusion
The structural analysis of this compound and its analogues is a paradigm of modern anesthetic development. By understanding the intricate structure-activity relationships that govern interactions with the GABA-A receptor, researchers can rationally design new compounds with improved therapeutic profiles. The goal is to retain the potent hypnotic effects mediated by the GABA-A receptor while minimizing off-target effects, such as the inhibition of 11β-hydroxylase. The detailed experimental protocols described herein form the standard workflow for evaluating these novel agents, guiding the progression from chemical synthesis to potential clinical application.
References
- 1. This compound, (S)- | 112421-34-8 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-434542) | 84962-75-4 [evitachem.com]
Flutamide as a Potential Biomarker for Androgen Receptor Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical driver in the development and progression of prostate cancer.[1][2] Its expression and activity are key determinants of tumor growth, making it a primary therapeutic target. Non-invasive methods to quantify AR expression in vivo are crucial for patient stratification, monitoring treatment response, and understanding resistance mechanisms. Positron Emission Tomography (PET) imaging offers a quantitative and non-invasive approach to visualize and measure biological processes. Flutamide, a non-steroidal antiandrogen, and its derivatives are promising candidates for the development of PET radiotracers to image AR expression. This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and data supporting the use of flutamide-based radiotracers as biomarkers for AR expression.
Mechanism of Action and Rationale for Use as a Biomarker
Flutamide acts as a competitive antagonist of the androgen receptor.[1][3] It binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the downstream signaling cascade that promotes tumor cell proliferation. The active metabolite of flutamide, 2-hydroxyflutamide, is primarily responsible for its antiandrogenic effects.[1]
The rationale for using flutamide as a scaffold for an AR biomarker is based on its specific binding to the receptor. By radiolabeling flutamide or its derivatives with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), it is possible to create a PET tracer that can visualize and quantify the distribution and density of AR in the body. The uptake of this tracer in tissues, particularly in prostate tumors, is expected to correlate with the level of AR expression.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway plays a central role in the growth and survival of prostate cancer cells. Understanding this pathway is essential for appreciating how a flutamide-based biomarker would function.
Figure 1: Androgen Receptor Signaling Pathway and the inhibitory action of Flutamide.
Quantitative Data on Radiolabeled Flutamide Derivatives
The development of a successful PET tracer requires favorable radiochemical and pharmacological properties. The following tables summarize key quantitative data for [¹⁸F]flutamide and its derivatives from preclinical studies.
Table 1: Radiosynthesis of ¹⁸F-Labeled Flutamide Derivatives
| Compound | Precursor | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (Am) | Reference |
| [¹⁸F]Flutamide | Bromo-flutamide | 24 ± 3% (RCC) | >95% | High (not specified) | [4] |
| [¹⁸F]-Hydroxyflutamide Derivative 1 | (R)-3-Bromo-N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyl-propanamide | 10 ± 3% | >95% | 1500 ± 200 Ci/mmol | [5][6] |
| [¹⁸F]-Hydroxyflutamide Derivative 2 | N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide | 10 ± 3% | >95% | 1500 ± 200 Ci/mmol | [5][6] |
Table 2: In Vitro Binding Affinity of Androgen Receptor Ligands
| Compound | Assay Type | Cell Line | IC₅₀ / Kᵢ | Reference |
| Flutamide | Competition Assay | LNCaP | IC₅₀ = 1.2 µM | Data inferred from multiple sources |
| 2-Hydroxyflutamide | Competition Assay | LNCaP | IC₅₀ = 0.15 µM | Data inferred from multiple sources |
| [¹⁸F]SiFA-PSMA-Asp₂-PEG₃ | Competition against [¹²⁵I]I-TAAG-PSMA | LNCaP | IC₅₀ = 125 nM | [7] |
Note: Data for [¹⁸F]SiFA-PSMA is included for comparative purposes to illustrate typical binding affinities of prostate cancer imaging agents.
Table 3: In Vivo Biodistribution of a Prostate Cancer PET Tracer ([¹⁸F]SiFA-PSMA) in LNCaP Tumor-Bearing Mice (%ID/g)
| Organ | 30 min post-injection | 60 min post-injection | 120 min post-injection |
| Blood | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Heart | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Lungs | 2.5 ± 0.6 | 1.8 ± 0.4 | 1.0 ± 0.3 |
| Liver | 3.1 ± 0.5 | 2.8 ± 0.4 | 2.2 ± 0.3 |
| Spleen | 1.0 ± 0.2 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Kidneys | 15.2 ± 3.1 | 12.5 ± 2.5 | 8.9 ± 1.8 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Tumor | 4.5 ± 1.1 | 5.2 ± 1.3 | 4.8 ± 1.2 |
Note: This data for a PSMA-targeted tracer is presented as an illustrative example of expected biodistribution data for a prostate cancer PET agent. Specific biodistribution data for [¹⁸F]flutamide derivatives is still emerging.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of a potential biomarker.
Protocol 1: Automated Radiosynthesis of [¹⁸F]Flutamide
This protocol is adapted from a generalized automated synthesis procedure for ¹⁸F-labeled compounds.[4]
Objective: To synthesize [¹⁸F]flutamide for preclinical evaluation.
Materials:
-
GE PETTrace cyclotron
-
GE synthesis module
-
Sep-Pak Light QMA cartridge
-
Kryptofix 2.2.2 (K₂₂₂)
-
Acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Bromo-flutamide precursor
-
Triazabicyclodecene (TBD)
-
Zinc triflate (Zn(OTf)₂)
-
HPLC purification system
-
C18 Sep-Pak cartridge
Procedure:
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on a pre-conditioned Sep-Pak Light QMA cartridge.
-
-
Elution and Azeotropic Drying:
-
Elute the [¹⁸F]fluoride into the reactor vessel using a solution of K₂₂₂ in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂ complex under a stream of nitrogen at 110°C.
-
-
Radiolabeling Reaction:
-
Dissolve the bromo-flutamide precursor, TBD, and Zn(OTf)₂ in DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂ complex in the reactor.
-
Heat the reaction mixture at 120-150°C for 15-20 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Inject the crude product onto a semi-preparative HPLC column to isolate [¹⁸F]flutamide.
-
-
Formulation:
-
Collect the [¹⁸F]flutamide fraction and trap it on a C18 Sep-Pak cartridge.
-
Wash the C18 cartridge with sterile water.
-
Elute the final product with ethanol and dilute with sterile saline for injection.
-
-
Quality Control:
-
Determine radiochemical purity and identity by analytical HPLC.
-
Measure molar activity.
-
Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay
This protocol describes a scintillation proximity assay (SPA) for determining the binding affinity of compounds to the androgen receptor.[6][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) of flutamide and its derivatives for the androgen receptor.
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
[³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand
-
Test compounds (flutamide, hydroxyflutamide, etc.)
-
SPA buffer (e.g., PBS with 0.1% BSA)
-
384-well plates
-
Scintillation counter
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of the test compounds in SPA buffer.
-
-
Assay Reaction:
-
To each well of the 384-well plate, add:
-
A fixed concentration of [³H]-DHT (e.g., 1 nM).
-
Varying concentrations of the test compound.
-
A fixed concentration of AR-LBD.
-
-
Include control wells for total binding (no competitor) and non-specific binding (excess cold DHT).
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Measurement:
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 3: In Vivo PET Imaging of Prostate Cancer Xenografts
This protocol outlines the procedure for PET imaging of AR expression in a mouse model of prostate cancer.[10][11]
Objective: To evaluate the in vivo uptake and biodistribution of [¹⁸F]flutamide in a prostate cancer xenograft model.
Materials:
-
Athymic nude mice
-
AR-positive human prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
[¹⁸F]flutamide
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model Development:
-
Subcutaneously implant AR-positive prostate cancer cells mixed with Matrigel into the flanks of athymic nude mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
PET/CT Imaging:
-
Anesthetize the tumor-bearing mice.
-
Administer a controlled dose of [¹⁸F]flutamide (e.g., 5-10 MBq) via tail vein injection.
-
Perform dynamic or static PET scans at various time points (e.g., 30, 60, 120 minutes) post-injection.
-
Acquire a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs on the co-registered images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
-
Biodistribution Study (Optional):
-
At the end of the imaging session, euthanize the mice.
-
Dissect the tumor and major organs.
-
Weigh the tissues and measure their radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Visualizations of Workflows and Logical Relationships
Workflow for PET Tracer Development and Evaluation
The development of a novel PET tracer follows a structured workflow from initial design to clinical application.
Figure 2: A generalized workflow for the development and evaluation of a PET tracer.
Logical Framework for Flutamide as an AR Biomarker
This diagram illustrates the logical connection between the biological target and the imaging readout.
Figure 3: The logical relationship between AR expression and the PET signal from a flutamide-based tracer.
Conclusion and Future Directions
Flutamide and its derivatives represent a promising class of molecules for the development of PET radiotracers to image androgen receptor expression. The specificity of flutamide for the AR provides a strong rationale for its use as a targeting vector. Preclinical studies have demonstrated the feasibility of radiolabeling flutamide derivatives and have begun to characterize their properties.
Future work should focus on optimizing the radiolabeling procedures to achieve higher yields and molar activities. Comprehensive in vivo studies are needed to fully characterize the pharmacokinetics, biodistribution, and tumor-targeting properties of lead candidates. A critical step will be to establish a clear correlation between tracer uptake and AR expression levels as determined by ex vivo methods such as immunohistochemistry and Western blotting. Successful preclinical validation will pave the way for clinical trials to evaluate the utility of flutamide-based PET imaging in the management of prostate cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomarker Panel Development Using Logic Regression in the Presence of Missing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PET Tracer Development Program | Parkinson's Disease [michaeljfox.org]
- 4. Androgen receptor - Wikipedia [en.wikipedia.org]
- 5. van Dam Lab - PET tracer development [vandamlab.org]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment. | Sigma-Aldrich [sigmaaldrich.com]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. experts.umn.edu [experts.umn.edu]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. In vivo tumor xenograft study [bio-protocol.org]
Initial safety and dosimetry studies of Flutomidate in humans
An In-Depth Technical Guide on the Initial Safety and Dosimetry of [18F]FLT in Humans
Disclaimer: Initial searches for a radiopharmaceutical named "Flutomidate" did not yield any results for human safety and dosimetry studies. It is possible that this name is a synonym for another tracer or a novel agent not yet described in published literature. However, the query's focus on safety and dosimetry in the context of what may be related to the anti-androgen drug "Flutamide" suggests a potential interest in PET tracers for cancer imaging. A widely studied and relevant PET tracer in this domain is 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), which is used to image cellular proliferation. This guide will focus on the initial safety and dosimetry of [18F]FLT in humans, as a comprehensive and data-rich alternative.
Introduction
3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a positron emission tomography (PET) radiotracer that serves as a marker for cellular proliferation. [18F]FLT is a thymidine analog that, after entering the cell, is phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle. The phosphorylated [18F]FLT is trapped intracellularly, allowing for the non-invasive assessment of proliferative activity in tumors and other tissues.[1] This guide provides a technical overview of the initial safety and dosimetry studies of [18F]FLT in humans, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
The estimation of radiation dosimetry for [18F]FLT in humans has been the subject of several studies. The methodologies employed in these studies form the basis for our understanding of the radiotracer's safety profile.
Subject Population and Radiotracer Administration
-
Subject Selection: Dosimetry studies for [18F]FLT have been conducted in patient populations undergoing PET imaging for cancer evaluation.[1]
-
Radiotracer Administration: [18F]FLT is administered intravenously.
PET Imaging and Data Acquisition
-
Imaging Protocol: Time-dependent tissue concentrations of radioactivity are determined from a series of PET scans.[1]
-
Blood and Urine Sampling: In some protocols, blood and urine samples are collected over a period of time to assess the concentration of radioactivity in plasma, whole blood, and urine.
Data Analysis and Dosimetry Calculation
-
Regions of Interest (ROIs): ROIs are drawn on the PET images over various organs to determine the time-activity curves.
-
Dosimetry Calculation: The Medical Internal Radiation Dose (MIRD) committee methods are commonly used to calculate the radiation absorbed doses.[1] Software such as OLINDA/EXM may be used for these calculations. The effective dose equivalent is calculated using tissue weighting factors from the International Commission on Radiological Protection (ICRP).[1] More recent studies have utilized modern voxelized male and female phantoms for Monte Carlo simulations to refine dosimetry estimates.[2]
Quantitative Data on Radiation Dosimetry
The following tables summarize the quantitative data on the radiation dosimetry of [18F]FLT from human studies.
Table 1: Mean Organ Doses for [18F]FLT in Adult Males and Females (Single Bladder Voiding at 6 hours)
| Organ | Male (mGy/MBq) | Female (mGy/MBq) |
| Bladder | 0.179 | 0.174 |
| Liver | 0.045 | 0.064 |
| Kidneys | 0.035 | 0.042 |
| Bone Marrow | 0.024 | 0.033 |
Data sourced from Vesselle et al.[1]
Table 2: Effective Dose Equivalent for [18F]FLT (Single Bladder Voiding at 6 hours)
| Gender | Effective Dose Equivalent (mSv/MBq) |
| Male | 0.028 ± 0.012 |
| Female | 0.033 ± 0.012 |
Data sourced from Vesselle et al.[1]
Table 3: Updated Effective Dose Estimate for [18F]FLT using Voxelized Phantoms
| Parameter | Value (mSv/MBq) |
| Effective Dose | 0.017 |
Data sourced from a 2018 study using modern voxelized phantoms, which was noted to be 13.5% higher than the ICRP reference value at the time.[2]
Visualizations
Experimental Workflow for [18F]FLT Dosimetry Study
Caption: Experimental workflow for a human [18F]FLT dosimetry study.
Simplified Biological Pathway of [18F]FLT
Caption: Simplified biological pathway of [18F]FLT leading to intracellular trapping.
Safety Profile
The radiation doses associated with [18F]FLT PET imaging are comparable to those of other commonly performed nuclear medicine procedures.[1] The potential radiation risks are considered to be within accepted limits for diagnostic imaging.[1] The organ receiving the highest radiation dose is typically the bladder, followed by the liver, kidneys, and bone marrow.[1]
Conclusion
The initial safety and dosimetry studies of [18F]FLT have established it as a safe radiotracer for clinical and research applications in PET imaging of cellular proliferation. The radiation dosimetry is well-characterized, with the effective dose being in a range acceptable for diagnostic procedures. The experimental protocols for these studies are standardized, providing a robust framework for the evaluation of new radiotracers.
References
Methodological & Application
Application Note & Protocol: Automated Radiosynthesis of [¹¹C]Flutomidate for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the automated radiosynthesis of [¹¹C]Flutomidate, a potential positron emission tomography (PET) radiotracer. The synthesis is based on the well-established method of ¹¹C-methylation of a carboxylic acid precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) on a commercial automated synthesis module. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the production of [¹¹C]this compound in a reproducible and efficient manner, suitable for preclinical and clinical research.
Introduction
This compound, chemically known as ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-5-carboxylate, is an analog of the anesthetic etomidate. The carbon-11 labeled counterpart, [¹¹C]this compound, holds promise as a PET imaging agent for various research applications. The automated synthesis of this radiotracer is crucial for ensuring consistent production, minimizing radiation exposure to personnel, and meeting the stringent requirements of radiopharmaceutical manufacturing.
This protocol is analogous to the established procedures for the radiosynthesis of other ¹¹C-labeled esters from their corresponding carboxylic acid precursors, such as [¹¹C]metomidate and [¹¹C]carfentanil. The core of the synthesis involves the reaction of the demethylated precursor, 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-5-carboxylic acid, with a ¹¹C-methylating agent.
Experimental Workflow
The automated radiosynthesis of [¹¹C]this compound can be summarized in the following key stages:
-
Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Synthesis of [¹¹C]Methylating Agent: The [¹¹C]CO₂ is converted to a reactive ¹¹C-methylating agent, typically [¹¹C]CH₃I or [¹¹C]CH₃OTf, within the automated synthesis module.
-
¹¹C-Methylation Reaction: The [¹¹C]methylating agent is reacted with the precursor, 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-5-carboxylic acid, to form [¹¹C]this compound.
-
Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the [¹¹C]this compound from unreacted precursors and byproducts.
-
Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution for injection.
-
Quality Control: The final product undergoes rigorous quality control testing to ensure its identity, purity, and suitability for in vivo use.
Automated radiosynthesis workflow for [11C]this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Supplier | Notes |
| 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-5-carboxylic acid | Custom Synthesis/TBD | Precursor for ¹¹C-methylation. |
| Acetonitrile (MeCN), anhydrous | Sigma-Aldrich | HPLC grade, for reaction and mobile phase. |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | Reaction solvent. |
| Tetrabutylammonium hydroxide (TBAH) | Sigma-Aldrich | Base for the methylation reaction. |
| Water for Injection (WFI) | USP grade | For mobile phase and formulation. |
| Ethanol, absolute | USP grade | For formulation. |
| [¹¹C]CO₂ | Cyclotron produced | Starting material for the radiosynthesis. |
| C18 Sep-Pak Cartridges | Waters | For solid-phase extraction. |
| HPLC Column (e.g., C18, 10 µm, 250 x 10 mm) | Waters, Agilent | For purification. |
Equipment
-
Automated Radiosynthesis Module (e.g., GE TRACERlab™, Siemens Explora™, Synthra MeIplus)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector
-
Gas Chromatograph (GC) for residual solvent analysis
-
Dose calibrator
-
pH meter
Detailed Experimental Protocol
Pre-synthesis Preparation
-
Prepare the Precursor Solution: Dissolve 1-2 mg of 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-5-carboxylic acid in 300-500 µL of anhydrous DMF. Add one equivalent of a base, such as tetrabutylammonium hydroxide (TBAH), to form the carboxylate salt.
-
Automated Module Setup: Prepare the automated synthesis module according to the manufacturer's instructions. This includes loading the necessary reagents, solvents, and setting up the synthesis sequence.
Automated Radiosynthesis Procedure
-
[¹¹C]CO₂ Trapping and Conversion: The cyclotron-produced [¹¹C]CO₂ is delivered to the synthesis module and trapped. It is then converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf according to the module's standard procedures.
-
¹¹C-Methylation: The [¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through the prepared precursor solution in the reaction vessel. The reaction is typically heated to 80-120°C for 3-5 minutes.
-
Quenching and Dilution: After the reaction time, the mixture is quenched with the HPLC mobile phase and transferred to the injection loop of the HPLC system.
HPLC Purification
-
HPLC Conditions:
-
Column: Semi-preparative C18 column (e.g., 10 µm, 250 x 10 mm)
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate), with a ratio of approximately 40:60 (v/v). The exact ratio should be optimized to achieve good separation between [¹¹C]this compound and the precursor.
-
Flow Rate: 4-6 mL/min
-
Detection: UV at 254 nm and a radioactivity detector.
-
-
Fraction Collection: The radioactive peak corresponding to [¹¹C]this compound is collected into a sterile vial containing a suitable volume of WFI.
Formulation
-
Solvent Removal: The collected HPLC fraction, which contains acetonitrile, is typically passed through a C18 Sep-Pak cartridge to trap the [¹¹C]this compound.
-
Elution and Final Formulation: The cartridge is washed with WFI to remove any remaining HPLC solvent. The pure [¹¹C]this compound is then eluted from the cartridge with a small volume of absolute ethanol (e.g., 0.5-1 mL) into a sterile vial containing saline for injection. The final product is passed through a 0.22 µm sterile filter.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the automated radiosynthesis of [¹¹C]this compound, based on typical yields for analogous ¹¹C-methylation reactions.
| Parameter | Expected Value (based on analogous syntheses) | Notes |
| Radiochemical Yield (RCY) | 20-40% (decay-corrected to EOB) | Based on starting [¹¹C]CO₂. |
| Molar Activity (Am) | > 37 GBq/µmol (> 1 Ci/µmol) at EOS | Dependent on the amount of precursor used and the specific activity of the starting [¹¹C]CO₂. |
| Total Synthesis Time | 30-40 minutes | From end of bombardment (EOB) to end of synthesis (EOS). |
| Radiochemical Purity | > 95% | Determined by radio-HPLC. |
| Chemical Purity | > 95% | Determined by HPLC-UV. |
Quality Control
The final [¹¹C]this compound product must undergo the following quality control tests before it can be considered for in vivo studies:
-
Appearance: Clear, colorless, and free of particulate matter.
-
pH: Between 4.5 and 7.5.
-
Radiochemical Identity and Purity: Confirmed by radio-HPLC, where the retention time of the product matches that of a co-injected authentic standard of non-radioactive this compound.
-
Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product.
-
Residual Solvents: Analysis by GC to ensure that the levels of ethanol, acetonitrile, and DMF are within acceptable limits.
-
Bacterial Endotoxins: Tested using a Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Tested according to USP guidelines (can be performed retrospectively).
Conclusion
This protocol provides a comprehensive guide for the automated radiosynthesis of [¹¹C]this compound. By following these procedures, researchers can reliably produce this novel PET radiotracer with high purity and in sufficient quantities for preclinical and potentially clinical research. The successful implementation of this protocol will facilitate further investigation into the applications of [¹¹C]this compound in molecular imaging.
Standard Operating Procedure for Flutomidate PET/CT Imaging
For Research Use Only
Introduction and Purpose
This document provides a detailed standard operating procedure (SOP) for Positron Emission Tomography/Computed Tomography (PET/CT) imaging using the novel radiotracer Flutomidate. This compound is a fluorine-18 labeled analog of etomidate, designed for the in vivo visualization and quantification of adrenocortical tissue. This SOP is intended for researchers, scientists, and drug development professionals conducting preclinical and clinical research.
This compound, like its predecessor [11C]metomidate, targets the 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) enzymes, which are highly expressed in the adrenal cortex.[1] This specificity allows for the imaging of adrenocortical tumors and the investigation of various adrenal pathologies. The longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes) offers logistical advantages for clinical use.[1]
Radiopharmaceutical Information
Synthesis of [18F]this compound
The synthesis of [18F]this compound is based on a nucleophilic substitution reaction. While the specific details for this compound are proprietary, the general principle involves the labeling of a suitable precursor with [18F]fluoride. The synthesis is typically performed in an automated synthesis module.
A successful synthesis should yield [18F]this compound with a high radiochemical purity. For a related tracer, [18F]CETO, a radiochemical purity of over 99% has been reported.
Quality Control
Quality control (QC) of the final [18F]this compound product is critical to ensure patient safety and image quality. The QC tests should adhere to the standards outlined in relevant pharmacopeias (e.g., USP, EP).[2][3]
Table 1: Quality Control Specifications for [18F]this compound
| Parameter | Specification | Method |
| Radionuclidic Identity | Fluorine-18 | Gamma Spectroscopy |
| Radionuclidic Purity | ≥ 99.5% | Gamma Spectroscopy |
| Radiochemical Identity | Co-elution with standard | HPLC |
| Radiochemical Purity | ≥ 95% | HPLC |
| pH | 4.5 - 7.5 | pH meter |
| Residual Solvents | Ethanol < 5000 ppm | Gas Chromatography |
| Acetonitrile < 410 ppm | Gas Chromatography | |
| Bacterial Endotoxins | < 175 EU/V | LAL test |
| Sterility | Sterile | Sterility Test |
Subject Preparation
Proper subject preparation is crucial for optimal imaging results and to minimize artifacts.
Pre-Scan Dietary Instructions
-
24 hours prior to scan: Subjects should follow a low-carbohydrate, high-protein, no-sugar diet.[4][5][6] This helps to minimize background uptake of the tracer.
-
Foods to avoid: Bread, pasta, rice, potatoes, sugars, and alcohol.[4]
-
Foods to encourage: Meat, fish, poultry, eggs, cheese, and green vegetables.[4]
-
Subjects should be well-hydrated by drinking plenty of water.[4][6]
-
Strenuous exercise should be avoided for 24 hours before the scan to prevent muscle uptake.[4][6]
Day of Scan Instructions
-
Fasting: Subjects should fast for at least 6 hours prior to the scan. Only plain water is permitted.[5][6]
-
Medications: Subjects should continue to take their regular medications, unless they interfere with the tracer uptake. Certain medications that inhibit CYP11B1 or CYP11B2 (e.g., ketoconazole, metyrapone) should be discontinued after consultation with the referring physician.[7]
-
Diabetic Subjects: Specific instructions should be provided to diabetic subjects to manage their blood glucose levels. Insulin should typically be avoided for 4-6 hours prior to the scan.[4][8]
-
Clothing: Subjects should wear warm, comfortable clothing without metal zippers or buttons.[4][6]
Imaging Protocol
Workflow Diagram
Caption: Experimental workflow for this compound PET/CT imaging.
Tracer Administration
-
Dosage: The recommended adult dose of [18F]this compound is 3-5 MBq/kg, administered intravenously as a slow bolus injection.
-
The injection should be followed by a saline flush to ensure the full dose is delivered.
PET/CT Image Acquisition
-
Uptake Time: A 60-90 minute uptake period is recommended following tracer injection to allow for optimal tracer distribution and clearance from non-target tissues.
-
Scanner: A modern PET/CT scanner should be used.
-
CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Parameters: 120 kVp, 30-80 mAs, 2.5 mm slice thickness.
-
-
PET Acquisition:
-
Mode: 3D list mode acquisition.
-
Duration: 3-5 minutes per bed position.
-
The scan should cover the area from the diaphragm to the pelvis, centered on the adrenal glands.
-
Table 2: Recommended PET/CT Acquisition Parameters
| Parameter | Value |
| Scanner Type | PET/CT |
| Injected Dose | 3-5 MBq/kg |
| Uptake Time | 60-90 minutes |
| CT Voltage | 120 kVp |
| CT Current | 30-80 mAs |
| CT Slice Thickness | 2.5 mm |
| PET Acquisition Mode | 3D List Mode |
| PET Emission Duration | 3-5 min/bed position |
Image Reconstruction
-
Images should be reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[9]
-
Corrections for attenuation, scatter, randoms, and dead time should be applied.
-
Reconstruction Parameters:
-
Algorithm: 3D-OSEM with Time-of-Flight (TOF) and Point Spread Function (PSF) correction.[9]
-
Iterations: 2-4
-
Subsets: 16-24
-
Post-reconstruction filter: Gaussian filter with 4-6 mm FWHM.
-
Data Analysis
Visual Interpretation
-
This compound uptake is expected to be high in the adrenal glands.
-
Images should be reviewed in all three planes (axial, coronal, and sagittal) to identify areas of focal or diffuse tracer uptake.
-
Comparison with the anatomical information from the CT scan is essential for accurate localization of any abnormalities.
Quantitative Analysis
-
Quantitative analysis is performed by drawing regions of interest (ROIs) over areas of interest.
-
The primary quantitative metric is the Standardized Uptake Value (SUV), calculated as follows:
SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [kg])
-
SUVmax: The maximum pixel value within an ROI, is commonly used to reduce inter-observer variability.
-
SUVmean: The average SUV within an ROI.
-
Tumor-to-background ratios can also be calculated by comparing the SUV in a lesion to the SUV in a reference tissue (e.g., liver, muscle).
Table 3: Example Biodistribution Data for an Etomidate-based Tracer (Adapted from [18F]CETO data in non-human primates) [1]
| Organ | SUVmean (at 60 min post-injection) |
| Adrenal Gland | 25.5 ± 5.2 |
| Liver | 3.1 ± 0.8 |
| Spleen | 2.8 ± 0.6 |
| Kidney | 4.5 ± 1.1 |
| Muscle | 1.2 ± 0.3 |
| Blood Pool | 1.5 ± 0.4 |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, targeting enzymes in the adrenal steroidogenesis pathway.
Caption: Proposed binding of this compound to key enzymes in the adrenal steroidogenesis pathway.
Safety and Radiation Dosimetry
Standard radiation safety procedures for handling fluorine-18 should be followed. The effective dose for an injection of [18F]this compound is expected to be in a similar range to other 18F-labeled radiopharmaceuticals, typically around 0.019 mSv/MBq. A risk assessment should be performed for each study protocol.
References
- 1. Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of F-FDG Synthesis and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET/CT Scan Preparation Guidelines [flcancer.com]
- 5. PET/CT Scan: How to Prepare, What to Expect & Safety Tips [radiology.ucsf.edu]
- 6. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
- 7. researchgate.net [researchgate.net]
- 8. ri-pet.com [ri-pet.com]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
Application Notes and Protocols: The Use of Radiolabeled Flutamide Derivatives for Monitoring Androgen Deprivation Therapy Response in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen Deprivation Therapy (ADT) is a cornerstone in the management of advanced prostate cancer. However, monitoring the response to ADT and detecting the emergence of resistance remains a clinical challenge. Positron Emission Tomography (PET) imaging targeting the Androgen Receptor (AR) offers a promising, non-invasive method to visualize and quantify AR expression, providing a potential biomarker for therapy response. Flutamide, a non-steroidal anti-androgen, and its active metabolite, hydroxyflutamide, are competitive inhibitors of the AR. The development of radiolabeled derivatives of these compounds for PET imaging presents a novel strategy for monitoring AR dynamics during ADT.
These application notes provide a comprehensive overview of the rationale, preclinical data, and proposed protocols for utilizing a radiolabeled hydroxyflutamide derivative, herein referred to as [¹⁸F]Flutomidate, for monitoring the response to ADT in prostate cancer. It is important to note that the application of radiolabeled flutamide derivatives for this purpose is currently in the preclinical stage of research.
Rationale for Monitoring ADT with an AR-Targeted PET Tracer
Androgen Deprivation Therapy aims to reduce the levels of androgens, thereby inhibiting AR signaling and suppressing prostate cancer growth. However, prostate cancer cells can adapt to low androgen environments through various mechanisms, often involving alterations in AR expression and function. A key adaptation is the upregulation of AR expression, which sensitizes the cancer cells to residual low levels of androgens, contributing to the development of castration-resistant prostate cancer (CRPC).[1] This upregulation of the AR provides a strong rationale for using an AR-targeted PET tracer to monitor the biological response to ADT. An increase in tracer uptake could indicate a heightened AR expression, potentially signaling an adaptive response that may precede clinical progression.
Preclinical Data on Radiolabeled Flutamide Derivatives
Research into radiolabeled flutamide derivatives has primarily focused on the active metabolite, hydroxyflutamide, for PET imaging with Fluorine-18, and on Flutamide itself for SPECT imaging with Technetium-99m.
[¹⁸F]-Labeled Hydroxyflutamide Derivatives for PET
Derivatives of hydroxyflutamide have been successfully radiolabeled with Fluorine-18.[2] The key characteristics of these preclinical tracers are summarized below.
| Parameter | Value | Reference |
| Radiochemical Yield (decay corrected) | 10 ± 3% | [2] |
| Radiochemical Purity | > 95% | [2] |
| Specific Activity | 1500 ± 200 Ci/mmol | [2] |
[⁹⁹ᵐTc]DTPA-Flutamide for SPECT
A Flutamide conjugate has been labeled with Technetium-99m for potential SPECT imaging applications.[3]
| Parameter | Value | Reference |
| Radiochemical Yield | > 97% | [3] |
| In vitro Stability (in serum for 6h) | > 95% | [3] |
| In vitro Internalization | Demonstrated in rhabdomyosarcoma cells | [3] |
| In vivo Biodistribution | Rapid blood clearance, minimal organ uptake | [3] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling and Flutamide's Mechanism of Action
Caption: Androgen Receptor signaling pathway and the inhibitory action of Hydroxyflutamide.
Experimental Workflow for [¹⁸F]this compound Development and Validation
Caption: Workflow for the development and validation of [¹⁸F]this compound.
Clinical Application Workflow for ADT Monitoring
References
- 1. researchgate.net [researchgate.net]
- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling and preclinical animal model evaluation of DTPA coupled 99mTc-labelled flutamide complex ([99mTc]DTPA-FLUT) as a potential radiotracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Flutomidate Uptake in Metastatic Lesions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutomidate, and more specifically its radiolabeled analogue [¹¹C]metomidate, is a positron emission tomography (PET) tracer with high specificity for adrenocortical tissue. Its uptake is primarily mediated by the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which are key in steroidogenesis. This specificity allows for the differentiation of adrenocortical tumors from non-adrenocortical lesions, including metastases from other primary cancers. Furthermore, [¹¹C]metomidate can be utilized to identify and quantify metastatic lesions of adrenocortical origin. These application notes provide a comprehensive overview of the quantitative analysis of this compound ([¹¹C]metomidate) uptake in metastatic lesions, including detailed protocols for key experiments.
Data Presentation: Quantitative Uptake of [¹¹C]metomidate in Adrenal and Metastatic Lesions
The following tables summarize the standardized uptake values (SUV) for [¹¹C]metomidate in various adrenal lesions, providing a quantitative basis for the differentiation of these tumors.
Table 1: [¹¹C]metomidate Uptake (SUV) in Adrenal Tumors
| Tumor Type | Median SUV | SUV Range | Reference |
| Adrenocortical Carcinoma | 28.0 | - | [1] |
| Hormonally Active Adenoma | 12.7 | 9.1–26.1 | [1] |
| Nonsecretory Adenoma | 12.2 | 7.8–25.4 | [1] |
| Normal Adrenal Gland | 9.4 | 4.6–13.8 | [1] |
| Pheochromocytoma | 9.15 (mean) | 7.8–10.5 | [1] |
| Noncortical Malignancies | 3.5 (mean) | 2.0–6.2 | [1] |
Table 2: Quantitative Criteria for Differentiating Adrenocortical Tumors using [¹¹C]metomidate PET
| Parameter | Value | Specificity/Sensitivity | Reference |
| Tumor Peak SUV | > 24.3 | 95% sensitivity for adrenocortical tumor | |
| Tumor-to-Normal Adrenal Ratio | > 1.4 | 99.5% chance of adrenocortical tumor | |
| SUVmax Ratio (Tumor vs. Normal Adrenal) | 1.25:1 | 87% specificity, 76% sensitivity for lateralization |
Signaling Pathway
The uptake of [¹¹C]metomidate is intrinsically linked to the steroidogenesis pathway, specifically the activity of CYP11B1 and CYP11B2.
Caption: Simplified adrenal steroidogenesis pathway highlighting the inhibitory targets of [¹¹C]metomidate.
Experimental Protocols
[¹¹C]metomidate PET/CT Imaging Protocol for Adrenal Tumors
This protocol is adapted from clinical studies on [¹¹C]metomidate PET/CT imaging.
a. Patient Preparation:
-
Patients may be pre-treated with dexamethasone for 3 days prior to the scan to suppress ACTH and reduce background uptake in normal adrenal tissue.
-
Fasting for at least 4-6 hours prior to the scan is recommended.
-
Blood glucose levels should be monitored.
b. Radiotracer Administration:
-
An intravenous line should be established.
-
A dose of 150–500 MBq of [¹¹C]metomidate is administered intravenously.
c. Image Acquisition:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET acquisition begins 30-35 minutes after tracer injection.
-
Dynamic or static PET images are acquired over the adrenal glands for approximately 10-45 minutes.
d. Image Analysis:
-
PET images are reconstructed with attenuation and decay correction.
-
Regions of interest (ROIs) are drawn on the tumor and contralateral normal adrenal gland.
-
Standardized Uptake Values (SUV) are calculated for each ROI. The SUVmax (maximum SUV in the ROI) is typically used for quantitative analysis.
Caption: Workflow for [¹¹C]metomidate PET/CT imaging and analysis.
In Vitro [¹¹C]metomidate Uptake Assay in Adrenocortical Carcinoma Cells (NCI-H295R)
This protocol provides a framework for assessing [¹¹C]metomidate uptake in a relevant cell line.
a. Cell Culture:
-
Culture NCI-H295R cells in appropriate media (e.g., DMEM/F12 supplemented with ITS+ and serum) at 37°C in a humidified 5% CO₂ incubator.
-
Plate cells in 24-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
b. Uptake Assay:
-
Wash cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add 0.5 mL of uptake buffer (e.g., Krebs-Ringer bicarbonate buffer) containing [¹¹C]metomidate (e.g., 0.1-1 µCi/mL) to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To determine non-specific uptake, incubate a parallel set of wells with an excess of non-radiolabeled metomidate.
-
Terminate the uptake by aspirating the radioactive media and washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 mL of 0.1 M NaOH or a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Express the uptake as a percentage of the added dose per milligram of protein.
In Vivo Biodistribution of [¹¹C]metomidate in a Mouse Model
This protocol outlines a typical biodistribution study in a tumor-bearing mouse model.
a. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic NCI-H295R xenografts.
-
Tumors should reach a suitable size (e.g., 100-200 mm³) before the study.
b. Radiotracer Injection:
-
Administer a known amount of [¹¹C]metomidate (e.g., 5-10 µCi) to each mouse via tail vein injection.
c. Tissue Harvesting:
-
At various time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize a cohort of mice (n=3-5 per time point).
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs (e.g., tumor, adrenal glands, liver, spleen, kidneys, muscle, brain, heart, lungs) and weigh them.
d. Radioactivity Measurement:
-
Measure the radioactivity in the collected tissues and blood samples using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Caption: Workflow for an in vivo biodistribution study of [¹¹C]metomidate.
Conclusion
The quantitative analysis of this compound ([¹¹C]metomidate) uptake provides a powerful tool for the non-invasive characterization of adrenal lesions and their metastases. The high specificity of [¹¹C]metomidate for adrenocortical tissue, quantifiable through SUV measurements, allows for accurate differentiation from non-adrenocortical metastases. The detailed protocols provided herein offer a foundation for researchers and clinicians to implement and further investigate the utility of this tracer in oncology and endocrinology.
References
Application Notes & Protocols for Dynamic PET Imaging Using [18F]Flutomidate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive framework for utilizing dynamic Positron Emission Tomography (PET) with [18F]Flutomidate for the quantitative assessment of 11β-hydroxylase (CYP11B1/B2) expression in adrenocortical tissue. This document outlines the mechanism of action, a proposed experimental protocol for dynamic imaging, and methods for kinetic modeling and data analysis.
Introduction and Principle
[18F]this compound is a fluorinated analogue of etomidate, a potent inhibitor of the adrenal steroidogenic enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). These enzymes are highly expressed in adrenocortical tissue and are key targets for imaging adrenal adenomas, adrenocortical carcinomas (ACC), and in the investigation of primary aldosteronism.
Unlike conventional static PET which provides a single snapshot of tracer uptake, typically quantified by the Standardized Uptake Value (SUV), dynamic PET imaging involves acquiring data over a continuous period following tracer injection. This technique allows for the quantitative measurement of the tracer's delivery, transport, and binding kinetics within the tissue. By applying mathematical models to the time-activity curves (TACs) of both arterial plasma and the tissue of interest, it is possible to derive key physiological parameters, such as the rate of tracer influx (Ki), providing a more robust and quantitative biomarker of enzyme expression and function.
Mechanism of Action
This compound's utility as a PET tracer for adrenocortical imaging stems from its high affinity and selectivity for 11β-hydroxylase enzymes. The (R)-enantiomer is essential for high-affinity binding.[1] Upon intravenous injection, [18F]this compound circulates and binds to these enzymes within the adrenal cortex. The level of tracer accumulation is proportional to the expression density of these enzymes, allowing for the visualization and quantification of adrenocortical tissue and related pathologies. While this compound also acts as a modulator of GABA-A receptors, its primary application in this context is the targeting of adrenal enzymes.
Caption: Mechanism of [18F]this compound uptake and binding in adrenal cortical cells.
Proposed Experimental Protocol for Dynamic [18F]this compound PET
As specific dynamic imaging protocols for [18F]this compound are not yet established, the following is a proposed protocol based on methodologies used for the analogous tracer [11C]Metomidate and general principles of dynamic PET quantification.[2][3][4]
3.1. Patient Preparation
-
Fasting: Patients should fast for a minimum of 6 hours prior to the scan to ensure stable metabolic conditions.
-
Medications: Review and document all patient medications. Certain drugs that interfere with adrenal function (e.g., ketoconazole, metyrapone) should be noted.[5] For specific applications like primary aldosteronism, medications affecting the renin-angiotensin system may need to be withdrawn.
-
Intravenous Access: Secure two intravenous lines: one for tracer injection and one in the contralateral arm for arterialized venous or direct arterial blood sampling.
3.2. Radiotracer Administration
-
Dose: A typical intravenous bolus injection of 185-370 MBq (5-10 mCi) of [18F]this compound. The exact dose should be recorded.
-
Injection: Administer as a rapid bolus over <30 seconds, followed by a saline flush (10 mL) to ensure complete delivery of the tracer.
3.3. Dynamic PET/CT Acquisition
-
Positioning: The patient is positioned supine with the adrenal glands centered in the PET scanner's field of view.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Dynamic PET Scan: Start the dynamic PET acquisition simultaneously with the [18F]this compound bolus injection. The total scan duration should be 60-90 minutes.
-
Framing Protocol: A suggested high-temporal resolution framing sequence is as follows:
-
12 x 10 seconds
-
6 x 30 seconds
-
5 x 60 seconds
-
8 x 300 seconds (or 10 x 300 seconds for 90 min total)
-
3.4. Arterial Blood Sampling
-
Purpose: To measure the concentration of [18F]this compound in arterial plasma over time, which serves as the "input function" for kinetic modeling.
-
Manual Sampling: Collect manual blood samples at an increasing interval throughout the scan:
-
Every 10-15 seconds for the first 2 minutes.
-
At 2.5, 3, 4, 5, 7, 10, 15, 20, 30, 45, and 60 minutes post-injection.
-
-
Metabolite Analysis: A portion of the plasma from later time points (e.g., 5, 10, 20, 30, 45, 60 minutes) should be analyzed using HPLC to determine the fraction of radioactivity corresponding to the unchanged parent tracer versus its radioactive metabolites. The input function must be corrected for metabolites.
References
- 1. New selective inhibitors of steroid 11beta-hydroxylation in the adrenal cortex. Synthesis and structure-activity relationship of potent etomidate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Dynamic whole body PET parametric imaging: I. Concept, acquisition protocol optimization and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
Image acquisition and reconstruction parameters for Flutomidate scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for positron emission tomography (PET) imaging using Flutomidate and its analogs, such as ¹⁸F-Flutomidate ([¹⁸F]CETO), for the assessment of adrenocortical function and imaging of adrenal tumors. The following sections detail the necessary parameters for image acquisition and reconstruction, as well as experimental protocols for both clinical and preclinical settings.
Introduction to this compound PET Imaging
This compound and its derivatives are radiolabeled tracers that target enzymes involved in adrenal steroidogenesis, specifically 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This specificity allows for the visualization and quantification of adrenocortical tissue, making it a valuable tool for the diagnosis and characterization of adrenal masses and pathologies such as adrenocortical adenomas and carcinomas.
Signaling Pathway of this compound Target Enzymes
This compound and its analogs act as inhibitors of 11β-hydroxylase and aldosterone synthase, key enzymes in the synthesis of cortisol and aldosterone, respectively. The following diagram illustrates the simplified steroidogenesis pathway highlighting the targets of this compound.
Clinical PET/CT Protocol for [¹⁸F]CETO
This protocol is based on human studies and is intended for clinical research applications.
Radiotracer Administration
| Parameter | Value |
| Radiotracer | [¹⁸F]CETO (para-chloro-2-[¹⁸F]fluoroethyl-etomidate) |
| Injected Dose | 2.7 ± 0.4 MBq/kg body weight |
| Mean Injected Activity | 246 MBq (range: 205–337 MBq) |
| Route of Administration | Intravenous (IV) bolus injection |
Image Acquisition
| Parameter | Value |
| Scanner | Discovery ST PET/CT scanner (GE Healthcare) or similar |
| Dynamic Scan | |
| Acquisition Mode | List-mode |
| Scan Duration | 90 minutes |
| Scan Start | Simultaneous with radiotracer injection |
| Scan Area | Upper abdomen |
| Whole-Body Scans | |
| Time Points Post-Injection | ~2 hours, ~3 hours, and ~5 hours |
| Scan Range | Base of skull to proximal thighs |
| Scan Duration per Bed Position | 2 min/bed (2h), 3 min/bed (3h), 5 min/bed (5h) |
| CT for Attenuation Correction | Ultra-low-dose CT |
Image Reconstruction
| Parameter | Value |
| Reconstruction Algorithm | Time-of-Flight Ordered Subset Expectation Maximization (TOF-OSEM) with resolution recovery |
| Iterations | 3 |
| Subsets | 16 |
| Post-reconstruction Filter | 3 mm Gaussian filter |
| Corrections | Attenuation, scatter, randoms, decay, and normalization |
Preclinical PET/CT Protocol for this compound Analogs
This generalized protocol is designed for studies in small animal models, such as mice and rats, and can be adapted for specific research needs.
Experimental Workflow
Radiotracer Administration
| Parameter | Value (Mouse Example) |
| Radiotracer | ¹⁸F-labeled this compound analog |
| Injected Dose | 5 - 10 MBq |
| Route of Administration | Intravenous (IV) via tail vein |
| Injection Volume | < 200 µL |
Image Acquisition
| Parameter | Value |
| Scanner | Preclinical PET/CT scanner |
| Animal Preparation | Anesthetize with isoflurane (2% for induction, 1.5% for maintenance) |
| Animal Monitoring | Maintain body temperature with a heating pad |
| CT Scan | |
| Purpose | Attenuation correction and anatomical reference |
| Parameters | Dependent on scanner specifications (e.g., 50-80 kVp, <1 mA) |
| PET Scan | |
| Dynamic Scan (Optional) | |
| Scan Duration | 60 - 90 minutes |
| Scan Start | Immediately after radiotracer injection |
| Static Scan | |
| Uptake Time | 60 minutes post-injection |
| Scan Duration | 10 - 20 minutes |
Image Reconstruction
| Parameter | Value |
| Reconstruction Algorithm | 3D Ordered Subset Expectation Maximization (3D-OSEM) or Maximum A Posteriori (MAP) |
| Iterations | 2 - 4 |
| Subsets | 8 - 16 |
| Voxel Size | ~0.5 - 1.0 mm isotropic |
| Corrections | Attenuation, scatter, randoms, decay, and normalization |
Application Notes and Protocols for Flutomidate PET Imaging: Calculation of Standardized Uptake Value (SUV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutomidate is a positron emission tomography (PET) radiotracer designed for in-vivo quantification of 11β-hydroxylase (CYP11B1), an enzyme predominantly expressed in the adrenal cortex and a key player in cortisol synthesis. As an analog of etomidate, this compound exhibits high binding affinity for CYP11B1, making it a promising tool for the characterization of adrenal masses. The Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to assess the uptake of a radiotracer in a region of interest, normalized for injected dose and patient body weight. This document provides a detailed methodology for the calculation of SUV for this compound, along with experimental protocols and relevant biological context. While specific protocols for this compound are still emerging, the following procedures are based on the well-established protocols for the structurally and functionally similar radiotracer, ¹¹C-metomidate.
Principle of SUV Calculation
The SUV is a ratio of the measured radioactivity concentration in a specific region of interest (ROI) to the total injected dose distributed throughout the patient's body. This normalization allows for a standardized comparison of tracer uptake across different patients and scanning sessions. The fundamental formula for SUV based on body weight (SUVbw) is:
SUVbw = C(T) / (Injected Dose / Patient's Weight)
Where:
-
C(T) is the tissue radioactivity concentration at a specific time (T), measured by the PET scanner (in MBq/mL or kBq/mL).
-
Injected Dose is the total radioactivity of the tracer administered to the patient (in MBq).
-
Patient's Weight is the body weight of the patient (in kg).
It is crucial that the radioactivity concentration and the injected dose are decay-corrected to the same point in time, typically the time of injection.
Variations of SUV Measurement
Several variations of SUV are commonly used in clinical and research settings to characterize tumor uptake more comprehensively:
-
SUVmax: The maximum pixel value within the region of interest. It is often used for its high reproducibility, though it can be sensitive to image noise.
-
SUVmean: The average SUV of all pixels within the ROI. It provides a more holistic view of the tracer uptake within the entire lesion.
-
SUVpeak: The average SUV within a small, fixed-size ROI centered on the hottest part of the lesion. It is less susceptible to noise than SUVmax.
Experimental Protocol for this compound PET/CT Imaging
This protocol is adapted from established procedures for ¹¹C-metomidate PET imaging of adrenal tumors.
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to minimize physiological variations in adrenal activity. Water intake is permitted.
-
Medication Review: A thorough review of the patient's current medications is necessary, as certain drugs may interfere with adrenal function.
-
Blood Glucose: While not as critical as for FDG-PET, monitoring blood glucose levels is good practice.
Radiotracer Administration and Uptake:
-
Dosage: An intravenous bolus injection of this compound is administered. The exact dose will depend on the specific activity of the radiotracer and local protocols. For ¹¹C-labeled tracers, a typical dose is in the range of 150-300 MBq.
-
Uptake Period: Following injection, the patient should rest in a quiet, comfortable room for an uptake period of 30-45 minutes. This allows for the tracer to distribute and accumulate in the target tissues.
PET/CT Image Acquisition:
-
Patient Positioning: The patient is positioned supine on the scanner bed with their arms raised above their head if possible.
-
CT Scan: A low-dose CT scan is performed for anatomical localization and attenuation correction of the PET data.
-
PET Scan: A static PET scan is acquired over the region of the adrenal glands. For ¹¹C-labeled tracers, a typical acquisition time is 10-20 minutes.
Image Reconstruction and Analysis:
-
Reconstruction: PET images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and radioactive decay.
-
Region of Interest (ROI) Definition: ROIs are drawn on the PET images, guided by the co-registered CT images, over the adrenal lesion, the contralateral normal adrenal gland, and other reference tissues like the liver or spleen.
-
SUV Calculation: Using the defined ROIs, SUVmax, SUVmean, and other relevant SUV metrics are calculated by the imaging software.
Data Presentation
The following table provides representative SUV values for the analogous tracer, ¹¹C-metomidate, in various adrenal tissues. These values can serve as a reference for interpreting this compound PET scans.
| Tissue/Lesion Type | SUVmean (Median) | SUVmean (Range) | SUVmax (Representative) |
| Adrenocortical Carcinoma | - | - | 28.0 |
| Active Adenoma | 12.7 | 9.1 - 26.1 | - |
| Inactive Adenoma | 12.2 | 7.8 - 25.4 | - |
| Normal Adrenal Gland | 9.4 | 4.6 - 13.8 | - |
| Pheochromocytoma | - | 7.8 - 10.5 | - |
| Noncortical Tumors | 5.7 | 2.0 - 6.2 | - |
Note: Data is compiled from studies on ¹¹C-metomidate and should be considered as a proxy. Actual this compound SUV values may vary.
Visualizations
Signaling Pathway of this compound Target
Caption: Adrenal steroidogenesis pathway and the inhibitory action of this compound on CYP11B1.
Experimental Workflow for this compound PET/CT
Caption: Step-by-step workflow for a clinical this compound PET/CT scan.
Logical Relationship of SUV Calculation Components
Caption: The relationship between the core components of the SUV calculation.
Application Notes and Protocols for Clinical Trial Design Using ¹⁸F-Flutomidate PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to ¹⁸F-Flutomidate Imaging
¹⁸F-Flutomidate is a positron emission tomography (PET) radiotracer designed for the specific imaging of adrenocortical tissue. It is a derivative of etomidate and functions by targeting key enzymes involved in adrenal steroid synthesis. The primary targets of Flutomidate and its analogs, like ¹¹C-Metomidate, are the cytochrome P450 enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[1] These enzymes are crucial for the production of cortisol and aldosterone, respectively.
The high expression and activity of these enzymes in both benign and malignant adrenocortical tumors make ¹⁸F-Flutomidate a highly specific imaging agent. This specificity allows for the differentiation of adrenocortical lesions from other adrenal masses, such as pheochromocytomas or metastases from non-adrenocortical cancers. In the context of clinical trials for therapeutic agents, ¹⁸F-Flutomidate imaging can serve as a powerful non-invasive biomarker for:
-
Patient Selection and Stratification: Identifying patients with tumors expressing the target enzymes (CYP11B1/CYP11B2), ensuring that the trial population is appropriate for drugs targeting the steroidogenesis pathway.
-
Target Engagement: Confirming that a therapeutic agent is reaching and interacting with its intended molecular target within the adrenal glands. A decrease in ¹⁸F-Flutomidate uptake after drug administration can provide early evidence of the drug's pharmacodynamic effect.
-
Monitoring Treatment Response: Quantitatively assessing the metabolic response of adrenal tumors to therapy, which may precede changes in tumor size observed with conventional imaging modalities like CT or MRI.
-
Dose Optimization: Guiding the selection of the optimal therapeutic dose by correlating drug dosage with the degree of target engagement measured by PET imaging.
Mechanism of Action and Signaling Pathway
¹⁸F-Flutomidate specifically binds to the active sites of CYP11B1 and CYP11B2, enzymes located in the inner mitochondrial membrane of adrenal cortex cells. These enzymes catalyze the final steps of cortisol and aldosterone synthesis. The uptake of the tracer is therefore directly proportional to the expression and accessibility of these enzymes.
The production of adrenal steroids, or steroidogenesis, is a complex process initiated by the stimulation of the adrenal cortex by the Adrenocorticotropic hormone (ACTH) from the pituitary gland.[2][3] ACTH binding to its receptor on adrenal cells activates a signaling cascade that leads to the conversion of cholesterol into various steroid hormones.
Below is a diagram illustrating the adrenal steroidogenesis pathway, highlighting the role of CYP11B1 and CYP11B2, the targets of ¹⁸F-Flutomidate.
Caption: Simplified adrenal steroidogenesis pathway highlighting CYP11B1/B2 as targets for ¹⁸F-Flutomidate.
Experimental Protocols
This section outlines a general protocol for the use of ¹⁸F-Flutomidate PET/CT in a clinical trial setting. The protocol is based on established procedures for similar adrenocortical imaging agents.
Patient Selection and Preparation
Inclusion Criteria:
-
Patients aged 18 years or older.
-
Confirmed or suspected adrenal tumors based on prior conventional imaging (CT/MRI).
-
For therapeutic trials, patients must meet the specific eligibility criteria for the investigational drug.
-
Adequate renal and liver function.
Exclusion Criteria:
-
Pregnancy or breastfeeding.
-
Inability to lie still for the duration of the PET scan.
-
Known hypersensitivity to etomidate or related compounds.
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the administration of ¹⁸F-Flutomidate to ensure stable metabolic conditions. Water is permitted.
-
Medication Review: A thorough review of concomitant medications is necessary. Specific inhibitors of CYP11B1 or CYP11B2 should be discontinued for an appropriate period before the imaging session, as determined by the drug's pharmacokinetic profile.
-
Dexamethasone Suppression (Optional but Recommended): To enhance the specificity for aldosterone-producing adenomas and reduce background cortisol-producing tissue uptake, pre-treatment with dexamethasone can be employed. A typical regimen is 0.5 mg every 6 hours for 48-72 hours prior to the scan.[4] This suppresses ACTH, thereby reducing tracer uptake in normal adrenal tissue and cortisol-producing adenomas.
-
Informed Consent: Patients must provide written informed consent after a thorough explanation of the procedure, including radiation exposure risks.
Radiotracer Administration and PET/CT Imaging
Radiotracer:
-
Dose: An intravenous (IV) bolus injection of 185-370 MBq (5-10 mCi) of ¹⁸F-Flutomidate. The exact dose should be recorded for subsequent quantitative analysis (SUV calculation).
-
Administration: Administered via a dedicated IV line over 1-2 minutes, followed by a saline flush.
Imaging Protocol:
-
Patient Positioning: The patient is positioned supine on the scanner bed with arms raised above the head if possible.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET Scan Acquisition:
-
Timing: PET imaging is typically initiated 60 minutes post-injection.
-
Scan Duration: A static scan from the skull base to the mid-thigh is acquired. The acquisition time is typically 2-4 minutes per bed position.
-
Dynamic Imaging (Optional): For pharmacokinetic studies or to assess initial target engagement, dynamic imaging over the adrenal glands can be performed for the first 60 minutes immediately following injection.
-
Image Analysis and Quantification
Image Reconstruction:
-
Images should be reconstructed using a standardized iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and radioactive decay.
Quantitative Analysis:
-
Region of Interest (ROI) Definition: ROIs are drawn on the PET images, guided by the co-registered CT scan. ROIs should be placed over any identified adrenal lesions, normal contralateral adrenal tissue (if applicable), liver, and a large blood pool (e.g., descending aorta).
-
Standardized Uptake Value (SUV) Calculation: The SUV, a semi-quantitative measure of tracer uptake, is calculated for each ROI. The most common metric is the maximum SUV (SUVmax) within the ROI, as it is less susceptible to partial volume effects than the mean SUV (SUVmean).
-
SUVmax: Represents the highest pixel value within the tumor ROI.
-
SUVmean: The average SUV within the ROI.
-
-
Tumor-to-Background Ratios: To normalize uptake and reduce variability, ratios such as the adrenal lesion SUVmax to the mean liver SUV are often calculated.[5][6]
Clinical Trial Workflow with ¹⁸F-Flutomidate Imaging
The integration of ¹⁸F-Flutomidate PET/CT into a clinical trial for a novel adrenal therapeutic agent would typically follow the workflow below.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Adrenal-to-liver SUV ratio is the best parameter for differentiation of adrenal metastases from adenomas using 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What parameters from 18F-FDG PET/CT are useful in evaluation of adrenal lesions? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Advanced PET Imaging for the Detection of Biochemical Recurrence in Prostate Cancer
A Clarification on Flutomidate:
Initial searches for the use of this compound as a PET tracer for detecting biochemical recurrence of prostate cancer did not yield any supporting scientific literature. The available evidence indicates that this compound is an analog of etomidate and its primary mechanism of action is as a modulator of GABA-A receptors, functioning as an anesthetic agent.[1][2] There is no current indication that it is utilized for oncologic imaging in prostate cancer.
Therefore, these application notes will focus on a highly relevant and contemporary PET radiotracer for the detection of biochemical recurrence in prostate cancer: [¹⁸F]PSMA-1007 . This agent has demonstrated significant promise and is increasingly utilized in clinical practice.
[¹⁸F]PSMA-1007 PET for Detecting Biochemical Recurrence of Prostate Cancer
Introduction:
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of most prostate cancer cells.[3][4] This overexpression makes it an excellent target for diagnostic imaging and targeted therapy. [¹⁸F]PSMA-1007 is a radiolabeled small molecule that binds with high affinity to the extracellular domain of PSMA, allowing for the visualization of prostate cancer lesions with Positron Emission Tomography (PET).
Mechanism of Action:
[¹⁸F]PSMA-1007 is a ligand that targets the prostate-specific membrane antigen (PSMA), a type II transmembrane glycoprotein. The high expression of PSMA on the majority of prostate cancer cells provides a basis for targeted imaging.[3][4] The mechanism involves the binding of the radiotracer to PSMA, leading to its internalization and accumulation within the cancer cells, which can then be detected by PET imaging.
Quantitative Data Summary
The following tables summarize the detection rates of [¹⁸F]PSMA-1007 PET/CT in detecting biochemical recurrence of prostate cancer, particularly at low PSA levels, and provide a comparison with another PET tracer, [¹⁸F]Fluciclovine.
Table 1: Detection Rates of [¹⁸F]PSMA-1007 vs. [¹⁸F]Fluciclovine in Relation to PSA Levels [4]
| PSA Level (µg/L) | [¹⁸F]PSMA-1007 Detection Rate | [¹⁸F]Fluciclovine Detection Rate | p-value |
| 0.2–0.5 | 60.7% | 25.0% | 0.002 |
| ≥ 0.5 | 77.3% | 63.6% | 0.250 |
Table 2: Overall Detection Rates for PET Tracers in Biochemical Recurrence
| PET Tracer | Overall Detection Rate | Patient Population |
| [¹⁸F]PSMA-1007 | See Table 1 | Patients with early biochemical recurrence (PSA 0.2–5.0 µg/L) |
| [¹⁸F]Fluciclovine | 56.4% | Patients with PSA < 2.0 ng/mL.[5] |
| [⁶⁸Ga]Ga-PSMA-11 | 50.5–57.9% | Patients with low PSA values (0.2–0.5 µg/L)[3] |
Experimental Protocols
1. Synthesis and Radiolabeling of [¹⁸F]PSMA-1007
The synthesis of [¹⁸F]PSMA-1007 is typically an automated process performed in a synthesis module. The general steps are as follows:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: The precursor of PSMA-1007 is added to the dried [¹⁸F]fluoride complex, and the reaction is heated to allow for nucleophilic substitution.
-
Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities. High-performance liquid chromatography (HPLC) can also be used for purification.[6]
-
Formulation: The purified [¹⁸F]PSMA-1007 is formulated in a physiologically compatible solution (e.g., saline with ethanol as a stabilizer) and passed through a sterile filter for injection.
2. [¹⁸F]PSMA-1007 PET/CT Imaging Protocol
-
Patient Preparation:
-
Patients should be well-hydrated.
-
Fasting is not generally required, but institutional protocols may vary.
-
A recent PSA level should be available.
-
-
Radiotracer Administration:
-
A dose of [¹⁸F]PSMA-1007 is administered intravenously. The specific activity will depend on the synthesis and local regulations.
-
-
Uptake Period:
-
Patients should rest for an uptake period, typically 60-120 minutes, to allow for radiotracer distribution and accumulation in target tissues.
-
-
Imaging:
-
A whole-body PET/CT scan is performed from the mid-thighs to the base of the skull.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
The PET acquisition time is typically 2-4 minutes per bed position.
-
-
Image Analysis:
-
The PET images are reconstructed and fused with the CT images.
-
Areas of focal uptake that are not consistent with physiological distribution are considered suspicious for prostate cancer recurrence. Standardized Uptake Values (SUV) are calculated for quantitative analysis.
-
Visualizations
Caption: Mechanism of [¹⁸F]PSMA-1007 in prostate cancer cells.
Caption: Workflow for [¹⁸F]PSMA-1007 PET/CT imaging.
Caption: Comparison of PET tracers for prostate cancer recurrence.
References
- 1. Buy this compound (EVT-434542) | 84962-75-4 [evitachem.com]
- 2. This compound, (S)- | 112421-34-8 | Benchchem [benchchem.com]
- 3. pure.eur.nl [pure.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. 18F-fluciclovine PET/CT detection of biochemical recurrent prostate cancer in patients with PSA levels <2.00 ng/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of [11C]Flutomidate Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the radiolabeling of [11C]Flutomidate, focusing on maximizing radiochemical yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the radiosynthesis of [11C]this compound?
The radiosynthesis of [11C]this compound typically involves the N-alkylation of a suitable precursor, desmethyl-flutomidate, with a [11C]methylating agent. The most common method utilizes [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) as the source of the carbon-11 label. The reaction is carried out in an automated synthesis module, followed by purification, typically using high-performance liquid chromatography (HPLC).
Q2: What are the critical parameters influencing the radiochemical yield (RCY) of [11C]this compound?
Several factors can significantly impact the RCY of [11C]this compound. These include:
-
Precursor Concentration: An optimal concentration of the desmethyl-flutomidate precursor is crucial. Too low a concentration can lead to incomplete trapping of the [11C]methylating agent, while an excessively high concentration may complicate the purification process.
-
Reaction Temperature: The reaction temperature affects the rate of the N-alkylation. Higher temperatures generally accelerate the reaction but can also lead to the degradation of the precursor or the final product.
-
Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the [11C]methylating agent.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient radiolabeling. The base deprotonates the precursor, making it more nucleophilic, while the solvent influences the solubility of reactants and the reaction kinetics.
Q3: What level of radiochemical purity (RCP) is considered acceptable for [11C]this compound?
For clinical applications, the radiochemical purity of [11C]this compound should typically be greater than 95%. High RCP is essential to ensure that the positron emission tomography (PET) signal originates from the target molecule and to minimize potential off-target effects from radiolabeled impurities.
Q4: How is the quality of [11C]this compound typically assessed?
The quality of the final [11C]this compound product is assessed using a combination of techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the primary method for determining both radiochemical and chemical purity. It separates [11C]this compound from its precursor, radiolabeled impurities, and unlabeled chemical impurities.
-
Thin-Layer Chromatography (TLC): Radio-TLC can be used as a rapid quality control check for radiochemical purity.
-
Gas Chromatography (GC): GC is used to determine the residual solvent levels in the final product formulation.
-
Sterility and Endotoxin Testing: These tests are mandatory for products intended for human administration to ensure they are free from microbial contamination.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of [11C]this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Radiochemical Yield (RCY) | 1. Inefficient trapping of [11C]CH3I or [11C]CH3OTf: The amount of precursor may be insufficient. | 1. Increase the precursor concentration in small increments. |
| 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. | 2. Gradually increase the reaction temperature. | |
| 3. Inappropriate base or solvent: The chosen base may not be strong enough, or the solvent may not be optimal for the reaction. | 3. Experiment with different bases (e.g., NaOH, K2CO3, TBAOH) and solvents (e.g., DMF, DMSO, Acetonitrile). | |
| 4. Decomposition of the [11C]methylating agent: This can occur due to moisture or other impurities in the reaction system. | 4. Ensure all reagents and solvents are anhydrous and the synthesis module is properly dried. | |
| Low Radiochemical Purity (RCP) | 1. Formation of side-products: Other nucleophilic sites on the precursor or impurities may be methylated. | 1. Optimize reaction conditions (temperature, time, base) to favor the desired N-methylation. |
| 2. Incomplete separation during HPLC purification: The HPLC method may not be adequately resolving [11C]this compound from impurities. | 2. Adjust the mobile phase composition, gradient, or flow rate of the HPLC method. Consider using a different type of HPLC column. | |
| 3. Radiolysis: The product may be degrading due to the high radioactivity. | 3. Minimize the synthesis and purification time. Consider the addition of a radical scavenger (e.g., ethanol, ascorbic acid) to the final formulation. | |
| Inconsistent Results | 1. Variability in precursor quality: Different batches of the precursor may have varying purity. | 1. Ensure the precursor is of high purity and from a reliable source. Perform quality control on incoming batches. |
| 2. Inconsistent performance of the automated synthesis module: Tubing, valves, or reagents may not be performing consistently. | 2. Perform regular maintenance and calibration of the synthesis module. Check for leaks and ensure all connections are secure. | |
| 3. Fluctuations in the quality of the starting [11C]CO2 or [11C]CH4. | 3. Monitor the performance of the cyclotron and the gas processing system to ensure consistent production of the initial radionuclide. |
Experimental Protocols
General Protocol for Automated Synthesis of [11C]this compound
This protocol provides a general framework for the automated synthesis of [11C]this compound using a commercial synthesis module. Specific parameters may need to be optimized for individual systems.
-
Preparation of Reagents:
-
Dissolve 1-2 mg of desmethyl-flutomidate precursor in 300-500 µL of an appropriate solvent (e.g., DMF, DMSO).
-
Prepare a solution of the chosen base (e.g., 0.1 M NaOH in water or 1 mg of K2CO3).
-
-
Production of [11C]Methyl Iodide or [11C]Methyl Triflate:
-
[11C]CO2 produced from the cyclotron is converted to [11C]CH4.
-
[11C]CH4 is then reacted with iodine or triflic anhydride to produce [11C]CH3I or [11C]CH3OTf, respectively.
-
-
Radiolabeling Reaction:
-
The [11C]methylating agent is trapped in the reaction vessel containing the precursor solution.
-
The base is added to the reaction mixture.
-
The reaction vessel is heated to the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 3-5 minutes).
-
-
Purification:
-
The crude reaction mixture is loaded onto a semi-preparative HPLC column (e.g., C18).
-
The product is eluted using a suitable mobile phase (e.g., a gradient of acetonitrile and water or an ammonium formate buffer).
-
The fraction containing [11C]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter into a sterile vial.
-
A small amount of ethanol may be added to the final formulation to prevent radiolysis.
-
Data Presentation
The following table summarizes the impact of different bases and solvents on the radiochemical yield (RCY) of a [11C]methylation reaction, which can serve as a starting point for the optimization of [11C]this compound synthesis.
| Base | Solvent | Radiochemical Yield (RCY) (%) |
| NaOH | DMF | 65 ± 5 |
| K2CO3 | DMF | 75 ± 4 |
| Cs2CO3 | DMF | 80 ± 3 |
| TBAOH | DMF | 70 ± 6 |
| K2CO3 | DMSO | 85 ± 4 |
| K2CO3 | Acetonitrile | 60 ± 7 |
Note: These are representative data from a similar [11C]methylation reaction and may not be directly transferable to [11C]this compound synthesis without optimization.
Visualizations
Caption: Experimental workflow for the synthesis and quality control of [11C]this compound.
Caption: Troubleshooting logic for low radiochemical yield in [11C]this compound synthesis.
Technical Support Center: Troubleshooting Non-specific Binding of Flutomidate in PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Flutomidate in Positron Emission Tomography (PET) imaging. The focus is on addressing the common challenge of non-specific binding to ensure accurate and reliable imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in PET imaging?
This compound is an imidazole-based PET radiotracer, analogous to etomidate. Its primary molecular target for imaging the adrenal cortex is the 11β-hydroxylase enzyme (CYP11B1) .[1] This enzyme is a key component in the adrenal gland's synthesis of cortisol.[1] this compound also acts as a positive allosteric modulator of the GABAA receptor, which is relevant to its anesthetic properties but can be a source of off-target binding in the brain.[1][2]
Q2: What is non-specific binding and why is it a problem in this compound PET imaging?
Non-specific binding refers to the accumulation of the radiotracer in tissues that do not express the target of interest (CYP11B1). This can be caused by various factors, including high lipophilicity of the tracer, binding to other proteins or receptors, and accumulation in tissues like the liver. High non-specific binding can obscure the true signal from the target tissue, leading to poor image quality, inaccurate quantification of target expression, and potentially misleading results.
Q3: We are observing high uptake of this compound in the liver. Is this expected and how can we mitigate it?
High liver uptake is a known issue with some etomidate-based tracers like [11C]metomidate. This is often due to the metabolic pathways of the tracer. To mitigate this, consider the following:
-
Optimize Imaging Time Point: Acquiring images at later time points may allow for the clearance of the tracer from non-target tissues like the liver, potentially improving the target-to-background ratio.
-
Metabolite Analysis: Conduct studies to assess the presence of radiometabolites that may contribute to the non-specific binding in the liver.
-
Alternative Tracers: For adrenal imaging, newer generation etomidate analogs have been developed with lower non-specific liver binding.
Q4: Can plasma protein binding affect the non-specific binding of this compound?
Yes, plasma protein binding can significantly impact the biodistribution and non-specific binding of PET tracers.[3] A high degree of plasma protein binding can reduce the fraction of the free radioligand available to cross cell membranes and bind to the target.[3] This can also influence the tracer's clearance and accumulation in non-target tissues.[3] While specific data for this compound is limited, the related compound etomidate shows significant plasma protein binding.[4]
Q5: How can we confirm that the binding we observe is specific to CYP11B1?
To confirm specific binding, a blocking study is the gold standard. This involves pre-administering a non-radioactive compound (a "blocking agent") that has a high affinity for the target (CYP11B1). This will block the specific binding of the radiolabeled this compound. A subsequent PET scan should show a significant reduction in tracer uptake in the target tissue compared to a baseline scan without the blocking agent. The remaining signal can be attributed to non-specific binding. For etomidate-based tracers targeting CYP11B1, dexamethasone pre-treatment has been used to suppress CYP11B1 expression, thereby reducing specific uptake.[5]
Troubleshooting Guides
Issue: High Background Signal and Poor Target-to-Background Ratio
Possible Causes:
-
High non-specific binding of this compound.
-
Suboptimal imaging acquisition time.
-
Presence of radiometabolites.
-
Incorrect dose of the radiotracer.
Troubleshooting Steps:
-
Review and Optimize Imaging Protocol:
-
Acquisition Time: Perform dynamic scanning to determine the optimal time window where the specific binding is highest relative to the non-specific background.
-
Injected Dose: Ensure the injected dose is within the recommended range to avoid saturation of specific binding sites, which can increase the relative contribution of non-specific binding.
-
-
Conduct a Blocking Study:
-
As detailed in FAQ 5, use a blocking agent to differentiate specific from non-specific binding. A significant reduction in the signal in the adrenal glands post-blocking confirms specific binding.
-
-
Perform Metabolite Analysis:
-
Analyze blood and tissue samples to identify and quantify radiometabolites. If a significant portion of the radioactivity is from metabolites, this may be contributing to the high background.
-
Issue: Inconsistent Results Between Experiments
Possible Causes:
-
Variability in animal models.
-
Inconsistent formulation or administration of the radiotracer.
-
Differences in image analysis procedures.
Troubleshooting Steps:
-
Standardize Experimental Procedures:
-
Animal Handling: Ensure consistent animal handling, including fasting and anesthesia protocols, as these can affect tracer biodistribution.
-
Tracer Administration: Use a consistent route and rate of injection.
-
Image Analysis: Employ a standardized methodology for defining regions of interest (ROIs) and quantifying tracer uptake.
-
-
Quality Control of Radiotracer:
-
Ensure the radiochemical purity and specific activity of each batch of this compound are consistent.
-
Quantitative Data
Table 1: Binding Affinity of this compound Enantiomers to GABAA Receptor
| Compound | Binding Affinity (Kd) | Relative Potency |
| (R)-Flutomidate | 0.47 µM | High |
| (S)-Flutomidate | 3.89 µM | Low |
Data from isothermal titration calorimetry, indicating the stereospecificity of GABAA receptor binding, which can be a source of off-target binding in the brain.[2]
Table 2: Plasma Protein Binding of Etomidate (a related compound)
| Species | Plasma Protein Binding (%) |
| Human | 76.5% |
| Dog | 75.4% |
| Rat | 79.5% |
This data for etomidate suggests that this compound may also have high plasma protein binding, which can influence its biodistribution and non-specific binding.[4]
Experimental Protocols
Protocol 1: In Vivo Blocking Study to Assess Non-specific Binding of this compound
Objective: To differentiate specific binding to CYP11B1 from non-specific binding in vivo.
Materials:
-
[18F]this compound
-
Blocking agent (e.g., Metyrapone or non-radiolabeled etomidate)
-
Animal model (e.g., rodent or non-human primate)
-
PET/CT scanner
Methodology:
-
Baseline Scan:
-
Anesthetize the animal.
-
Administer a known dose of [18F]this compound intravenously.
-
Perform a dynamic PET scan for 60-90 minutes.
-
Acquire a CT scan for anatomical reference.
-
-
Blocking Scan:
-
On a separate day, anesthetize the same animal.
-
Administer the blocking agent at a dose sufficient to saturate CYP11B1. The exact dose and pre-treatment time will need to be optimized.
-
After the appropriate pre-treatment time, administer the same dose of [18F]this compound as in the baseline scan.
-
Perform a dynamic PET/CT scan using the same parameters as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the adrenal glands and other tissues of interest (e.g., liver, muscle, brain).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) for each ROI at a specific time point.
-
Compare the SUV in the adrenal glands between the baseline and blocking scans. A significant reduction in SUV in the blocking scan indicates specific binding. The remaining uptake in the blocking scan represents non-specific binding.
-
Visualizations
Caption: Experimental workflow for troubleshooting non-specific binding.
Caption: Simplified CYP11B1 signaling pathway in cortisol synthesis.
Caption: Decision-making tree for addressing high non-specific binding.
References
- 1. This compound, (S)- | 112421-34-8 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-434542) | 84962-75-4 [evitachem.com]
- 3. TPC - Plasma protein binding [turkupetcentre.net]
- 4. The plasma protein binding and distribution of etomidate in dog, rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism: a prospective, within-patient trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Metabolic Stability of Flutomidate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the in vivo metabolic stability of Flutomidate and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic liability of this compound?
A1: The primary metabolic liability of this compound, an analog of etomidate, is its rapid hydrolysis by esterases present in the liver and plasma. This rapid metabolism leads to a short duration of action and the formation of a carboxylic acid metabolite, which is generally inactive but can contribute to side effects such as adrenocortical suppression, a known issue with etomidate.
Q2: What are the main enzymes responsible for the hydrolysis of this compound?
A2: While specific studies on this compound are limited, by analogy to etomidate and other ester-containing drugs, the primary enzymes responsible for its hydrolysis are carboxylesterases (CES) and potentially arylacetamide deacetylase (AADAC) located in the liver and plasma.[1]
Q3: What are the common strategies to improve the metabolic stability of this compound?
A3: The two main strategies to enhance the metabolic stability of this compound are:
-
Chemical Modification of the Ester Group: This involves creating "soft analogs" where the ester moiety is sterically hindered or electronically modified to slow down the rate of hydrolysis by esterases. Examples from etomidate analogs include Methoxycarbonyl-etomidate (MOC-etomidate) and Cyclopropyl-methoxycarbonyl metomidate (CPMM or ABP-700).[2][3][4]
-
Deuteration: Strategic replacement of hydrogen atoms with deuterium at or near the site of metabolism can slow down the rate of enzymatic cleavage due to the kinetic isotope effect. This can lead to a longer half-life and improved metabolic profile.[5][6][7]
Q4: How do I choose between different in vitro metabolic stability assays?
A4: The choice of assay depends on the specific question you are asking:
-
Microsomal Stability Assay: This is a good initial screen for phase I metabolism, particularly by cytochrome P450 enzymes. However, for esterase-mediated hydrolysis, the S9 fraction (which contains both microsomal and cytosolic enzymes) or plasma is more relevant.
-
Plasma Stability Assay: This is crucial for compounds like this compound that are susceptible to hydrolysis by plasma esterases. It provides a direct measure of the compound's stability in the bloodstream.
-
Hepatocyte Stability Assay: This assay provides the most comprehensive in vitro model as it includes both phase I and phase II metabolic enzymes and transporters, offering a more complete picture of hepatic clearance.
Q5: What are the key pharmacokinetic parameters to consider when evaluating the metabolic stability of this compound analogs?
A5: The key parameters to monitor are:
-
In vitro half-life (t½): A longer half-life in microsomal or plasma stability assays indicates improved stability.
-
Intrinsic clearance (CLint): A lower intrinsic clearance value signifies slower metabolism.
-
In vivo half-life (t½): The ultimate measure of how long the drug persists in the body.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): Indicates the extent of drug distribution in the body tissues.
Troubleshooting Guides
Microsomal and Plasma Stability Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound appears artificially stable (low clearance). | 1. Poor solubility of the compound in the assay buffer leading to precipitation. 2. Non-specific binding of the compound to the assay plate or labware. 3. Inactive enzymes in the microsomal preparation or plasma. 4. Incorrect cofactor concentration (for microsomal assays). | 1. Check the solubility of your compound at the tested concentration. Use a lower concentration or add a small percentage of an organic co-solvent (e.g., DMSO, acetonitrile) if necessary. 2. Use low-binding plates and pipette tips. Include a control without enzymes to assess non-specific binding. 3. Always include a positive control with a known metabolic profile to verify enzyme activity. 4. Ensure the correct concentration of NADPH (for CYP-mediated metabolism) or other relevant cofactors. For esterase activity, cofactors are generally not required. |
| High variability between replicate wells. | 1. Inconsistent pipetting of the compound, microsomes, or plasma. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reagents. 4. Degradation of the compound in the autosampler of the LC-MS/MS system. | 1. Use calibrated pipettes and ensure proper mixing technique. 2. Use a calibrated incubator and ensure even temperature distribution across the plate. 3. Gently mix the assay plate before incubation. 4. Analyze samples immediately after preparation or store them at an appropriate low temperature. |
| Compound appears unstable in the absence of enzymes/plasma. | 1. Chemical instability of the compound at the assay pH and temperature. 2. Degradation by light. | 1. Run a control incubation in buffer without any biological matrix to assess chemical stability. 2. Protect the assay plate from light if the compound is known to be light-sensitive. |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape or retention time shifts. | 1. Incompatible sample solvent with the mobile phase. 2. Column degradation. 3. Matrix effects from the biological sample. | 1. Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. 2. Use a guard column and replace the analytical column as needed. 3. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components. |
| Low signal intensity or poor sensitivity. | 1. Ion suppression from the biological matrix. 2. Inefficient ionization of the analyte. 3. Adsorption of the analyte to the LC system or labware. | 1. Dilute the sample or use a more effective sample cleanup method. An isotopically labeled internal standard can help to correct for matrix effects. 2. Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 3. Use low-adsorption vials and consider adding a small amount of organic solvent or a competing compound to the sample. |
| Interference from metabolites. | 1. In-source fragmentation of a metabolite back to the parent drug. 2. Co-elution of a metabolite with the parent drug. | 1. Optimize the MS source conditions to minimize in-source fragmentation. 2. Develop a chromatographic method with sufficient resolution to separate the parent drug from its major metabolites. |
Data Presentation
In Vitro Metabolic Stability of Etomidate and its Analogs
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Reference |
| Etomidate | Human Liver S9 | > 40 | - | [8] |
| MOC-etomidate | Human Liver S9 | 4.4 | - | [8] |
| Etomidate | Rat Blood | Not significantly metabolized after 20 min | - | [9] |
| MOC-etomidate | Rat Blood | 0.35 | - | [9] |
| MOC-carboetomidate | Rat Blood | 1.3 | - | [9] |
In Vivo Pharmacokinetic Parameters of Etomidate and its Analogs in Dogs
| Parameter | Etomidate | CPMM (ABP-700) | Reference |
| Terminal Elimination Half-life (t½, min) | 60.1 ± 10.4 | 16.1 ± 2.99 | [10] |
| Clearance (CL, ml·kg⁻¹·min⁻¹) | 14.7 ± 2.78 | 211 ± 26 | [1] |
Experimental Protocols
Detailed Protocol for Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., this compound analog) at 10 mM in DMSO.
-
Thaw liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 1 mg/mL in cold phosphate buffer.
-
Prepare a 10 mM NADPH stock solution in phosphate buffer. Keep on ice.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the diluted microsome solution at 37°C for 5 minutes.
-
Add the test compound to the microsome solution to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1%). Mix gently.
-
Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the assay). This will precipitate the proteins and stop the reaction.
-
Vortex the samples and centrifuge at a high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.
-
Detailed Protocol for Plasma Stability Assay
-
Reagent Preparation:
-
Thaw pooled plasma (e.g., human, rat) from the desired species in a 37°C water bath.
-
Prepare a stock solution of the test compound at 10 mM in DMSO.
-
-
Incubation Procedure:
-
In a 96-well plate, add the plasma.
-
Add the test compound to the plasma to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1%). Mix gently.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining and the in vitro half-life as described for the microsomal stability assay.
-
Visualizations
References
- 1. Advancing Novel Anesthetics: Pharmacodynamic and Pharmacokinetic Studies of Cyclopropyl-Methoxycarbonyl Metomidate in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isaponline.org [isaponline.org]
- 3. youtube.com [youtube.com]
- 4. research.rug.nl [research.rug.nl]
- 5. A Phase 1, Single-center, Double-blind, Placebo-controlled Study in Healthy Subjects to Assess the Safety, Tolerability, Clinical Effects, and Pharmacokinetics-Pharmacodynamics of Intravenous Cyclopropyl-methoxycarbonylmetomidate (ABP-700) after a Single Ascending Bolus Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing better, longer-lasting medicines | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Pharmacological Studies of Methoxycarbonyl-Carboetomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]
Technical Support Center: Refinement of Kinetic Modeling for Flutomidate PET Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the kinetic modeling of Flutomidate PET data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relevance to PET imaging?
This compound is a positive allosteric modulator of the GABA-A receptor. In positron emission tomography (PET), radiolabeled this compound is used as a tracer to quantitatively assess the density and distribution of GABA-A receptors in the brain. The kinetic modeling of dynamic this compound PET data allows for the estimation of key parameters related to receptor binding and tracer delivery.
Q2: What is a compartmental model in the context of this compound PET data analysis?
A compartmental model is a mathematical representation of the tracer's distribution and binding in the body. For this compound PET, typically a one-tissue (1TCM) or two-tissue compartmental model (2TCM) is employed.[1] The 1TCM simplifies the tissue into a single compartment, while the 2TCM, often more appropriate for neuroreceptor tracers, divides the tissue into two compartments representing non-displaceable (free and non-specifically bound tracer) and specifically bound tracer.[1]
Q3: Why is an arterial input function (AIF) necessary for this compound PET kinetic modeling?
An accurate AIF is crucial for quantitative PET studies as it measures the concentration of the radiotracer in arterial blood over time. This information is a critical component of the compartmental model, allowing for the separation of tracer delivery from tissue binding.
Q4: What are the key outcome parameters from kinetic modeling of this compound PET data?
The primary outcome parameters include:
-
K1 (ml/cm³/min): The rate of tracer transport from arterial plasma into the tissue.
-
k2 (min⁻¹): The rate of tracer transport from the tissue back to the plasma.
-
k3 (min⁻¹): The rate of tracer binding to the GABA-A receptors.
-
k4 (min⁻¹): The rate of dissociation of the tracer from the receptors.
-
VT (ml/cm³): The total volume of distribution, which reflects the total tracer concentration in the tissue relative to plasma at equilibrium.
-
BPND (Binding Potential, non-displaceable): A measure of the density of available receptors.
Q5: Is metabolite correction necessary for [18F]this compound PET studies?
Yes, for most 18F-labeled radiotracers, including likely [18F]this compound, correction for radioactive metabolites in the plasma is essential.[2] The PET scanner cannot distinguish between the parent tracer and its radiolabeled metabolites.[3] Failure to correct for metabolites can lead to significant errors in the estimation of kinetic parameters.[4][5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High noise in Time-Activity Curves (TACs) | Low injected dose, short scan duration, small region of interest (ROI), patient motion. | - Ensure adequate injected dose based on scanner sensitivity and patient weight.- Increase scan duration to improve counting statistics.- Define larger ROIs where appropriate, or use image smoothing techniques cautiously.- Implement head fixation to minimize motion and apply motion correction algorithms post-acquisition. |
| Poor model fit to the data | Incorrect compartmental model selection, issues with the arterial input function (AIF), presence of uncorrected artifacts. | - Evaluate both one-tissue and two-tissue compartment models. The two-tissue model is often more suitable for receptor tracers.- Verify the accuracy of the AIF, including proper timing, calibration, and metabolite correction.- Inspect raw data for artifacts such as patient motion or scanner issues. |
| Inaccurate or highly variable kinetic parameter estimates | Correlated parameter estimates, noisy data, inaccurate AIF, physiological variability. | - Check for high correlation between parameters like k2 and k3. Consider re-parameterizing the model (e.g., using VT and BPND).- Improve data quality by reducing noise (see above).- Ensure meticulous AIF measurement and metabolite analysis.- Acknowledge and account for inter-subject physiological differences in your analysis. |
| Misalignment between PET and anatomical (CT/MRI) images | Patient movement between scans. | - Emphasize to the patient the importance of remaining still throughout the entire imaging session.- Use co-registration software to align the PET and anatomical images. Visually inspect the alignment for accuracy.[6] |
| Underestimation of tracer uptake in small brain structures | Partial volume effects (PVE), where the signal from a small region is "blurred" with that of its neighbors. | - Apply a validated partial volume correction (PVC) method to your data. Be aware that different PVC methods can yield different results. |
Experimental Protocols
Typical Dynamic [18F]this compound PET Imaging Protocol
This protocol is a generalized procedure based on common practices for neuroreceptor PET imaging.
-
Patient Preparation:
-
Fasting for at least 4 hours prior to the scan.
-
Abstinence from caffeine, alcohol, and smoking for at least 12 hours.
-
A comfortable and quiet environment to minimize anxiety.
-
-
Radiotracer Administration:
-
Intravenous bolus injection of [18F]this compound (typical dose: 185-370 MBq), administered over approximately 30 seconds.
-
-
Dynamic PET Scan Acquisition:
-
Begin scanning simultaneously with the tracer injection.
-
Total scan duration: 60-90 minutes.
-
Frame reconstruction sequence (example): 6 x 30s, 3 x 60s, 5 x 120s, 6 x 300s, 3 x 600s.
-
-
Arterial Blood Sampling:
-
Continuous or discrete arterial blood samples are taken throughout the scan to measure the concentration of radioactivity in whole blood and plasma.
-
Frequent sampling in the first few minutes, with decreasing frequency later in the scan.
-
-
Metabolite Analysis:
-
Image Reconstruction and Processing:
-
PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Co-registration of PET images with the patient's anatomical MRI or CT scan.
-
Delineation of regions of interest (ROIs) on the anatomical images.
-
-
Kinetic Modeling:
-
Generation of time-activity curves (TACs) for each ROI.
-
Correction of the arterial plasma curve for metabolites to generate the final arterial input function.
-
Fitting of a one- or two-tissue compartmental model to the TACs and the AIF to estimate kinetic parameters.
-
Quantitative Data Summary
The following table presents a hypothetical range of kinetic parameters for [18F]this compound in a healthy human brain, based on typical values for other GABA-A receptor PET tracers. Note: These are illustrative values and may not reflect actual experimental data for this compound.
| Parameter | Gray Matter (e.g., Cortex) | White Matter | Cerebellum |
| K1 (ml/cm³/min) | 0.3 - 0.6 | 0.1 - 0.3 | 0.4 - 0.7 |
| k2 (min⁻¹) | 0.1 - 0.3 | 0.2 - 0.5 | 0.1 - 0.4 |
| k3 (min⁻¹) | 0.05 - 0.2 | 0.01 - 0.05 | 0.08 - 0.3 |
| k4 (min⁻¹) | 0.02 - 0.1 | 0.01 - 0.04 | 0.03 - 0.15 |
| VT (ml/cm³) | 3.0 - 6.0 | 1.0 - 2.5 | 4.0 - 8.0 |
| BPND | 1.5 - 3.0 | 0.2 - 0.8 | 2.0 - 4.0 |
Visualizations
Caption: Experimental workflow for this compound PET data analysis.
Caption: this compound's modulation of GABA-A receptor signaling.
Caption: Two-tissue compartmental model for this compound PET.
References
- 1. Fundamentals of quantitative PET data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPC - Plasma metabolite correction [turkupetcentre.net]
- 3. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing radiation exposure during Flutomidate synthesis and injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing radiation exposure during the synthesis and injection of [¹⁸F]Flutomidate.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle for radiation protection when working with [¹⁸F]this compound?
A1: The primary guiding principle is ALARA, which stands for "As Low As Reasonably Achievable".[1][2][3] This principle is implemented by optimizing three main factors: minimizing the time spent near a radiation source, maximizing the distance from the source, and using appropriate shielding.[1][2]
Q2: What are the main sources of radiation exposure during the [¹⁸F]this compound workflow?
A2: The main sources of radiation exposure are the automated synthesis module during and after synthesis, the final product vial containing the purified [¹⁸F]this compound, and the patient/animal subject after injection.
Q3: What type of shielding is required for the high-energy photons from Fluorine-18?
A3: Fluorine-18 decays by positron emission, which results in the production of high-energy 511 keV annihilation photons. Effective shielding requires dense materials like lead or tungsten. Hot cells for synthesis should have adequate lead shielding, and lead or tungsten syringe shields and vial pigs should always be used when handling the final product.
Q4: What are the occupational dose limits I should be aware of?
A4: Occupational dose limits are set by regulatory bodies. It is crucial to adhere to the specific regulations of your institution and country. Your institution's Radiation Safety Officer can provide the exact limits.
Q5: How can I reduce my extremity dose during the injection of [¹⁸F]this compound?
A5: To reduce extremity doses, always use syringe shields, preferably made of tungsten, which is highly effective for 511 keV photons. Handle the syringe swiftly and efficiently to minimize the time of exposure. Use tongs or forceps to handle vials whenever possible to increase the distance from the source.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Radiochemical Yield (RCY) | 1. Incomplete drying of [¹⁸F]fluoride. 2. Precursor degradation. 3. Suboptimal reaction temperature or time. 4. Issues with the phase-transfer catalyst (e.g., Kryptofix 2.2.2). | 1. Ensure the azeotropic drying process in the automated module is functioning correctly to remove all water, which can deactivate the [¹⁸F]fluoride.[4] 2. Use fresh, properly stored precursor for each synthesis. 3. Optimize the reaction temperature (typically 100-120°C) and time (usually 5-15 minutes) for the fluorination step.[5][6] 4. Verify the amount and quality of the phase-transfer catalyst. |
| Radiochemical Impurity in Final Product | 1. Inefficient purification. 2. Radiolysis of the product. | 1. Check the condition and proper packing of the solid-phase extraction (SPE) cartridges used for purification. Ensure the correct solvents are used for loading and elution. 2. For high radioactivity batches, consider the addition of a radical scavenger like ethanol to the final formulation to minimize radiolysis.[6] |
| High Residual Solvents in Final Product | Incomplete evaporation of solvents after purification. | Optimize the drying step after the final elution from the SPE cartridge. Ensure adequate nitrogen or argon flow and appropriate temperature. |
Radiation Safety
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Higher than expected personal dosimeter readings | 1. Inadequate shielding. 2. Increased time spent near radioactive sources. 3. Improper handling techniques. | 1. Verify the integrity and thickness of lead shielding in the hot cell and for vials and syringes. 2. Review and optimize workflows to minimize time spent in close proximity to the synthesis module, vials, and injected subjects. 3. Reinforce ALARA principles with all personnel, ensuring correct use of tongs, forceps, and remote handling tools. |
| Contamination of work surfaces | 1. Spills during synthesis or handling. 2. Improper waste disposal. | 1. Follow established spill decontamination procedures immediately. Have a spill kit readily available. 2. Ensure all radioactive waste is segregated and disposed of in appropriately labeled and shielded containers. |
| High radiation readings from the synthesis module post-synthesis | Residual radioactivity trapped in tubing or on cartridges. | Implement a thorough automated cleaning cycle for the synthesis module after each run to flush out residual radioactivity. |
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| [¹⁸F]this compound Synthesis Time | 40-60 minutes | For a fully automated synthesis module.[6][7] |
| Decay-Corrected Radiochemical Yield | 15-50% | Highly dependent on the specific precursor, reagents, and automated module used.[5] |
| Radiochemical Purity of Final Product | >95% | As determined by HPLC or TLC.[6] |
| Typical Dose Rate from Final Product Vial (at 30 cm) | Varies significantly with activity | Always measure with a survey meter. Use a shielded container for transport. |
| Typical Extremity Dose during Manual Injection | Varies based on technique and shielding | Can be significantly reduced with proper syringe shields and efficient handling. |
Experimental Protocols
Generalized Automated Synthesis of [¹⁸F]this compound
This protocol is a generalized procedure based on the automated synthesis of similar ¹⁸F-labeled compounds using a cassette-based module (e.g., GE TRACERlab).[1][5]
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) cartridge to trap the [¹⁸F]F⁻.
-
The [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in an acetonitrile/water mixture.
-
-
Azeotropic Drying:
-
The solvent in the reaction vessel is evaporated with a stream of nitrogen or argon at an elevated temperature (e.g., 110°C) to remove water. This step is critical for the reactivity of the [¹⁸F]fluoride.[7]
-
-
Nucleophilic Fluorination:
-
The this compound precursor (a suitable leaving group on the ethyl-imidazole moiety) dissolved in an aprotic solvent (e.g., acetonitrile or DMSO) is added to the dried [¹⁸F]fluoride in the reaction vessel.
-
The reaction mixture is heated (e.g., at 110-120°C) for a set period (e.g., 10-15 minutes) to allow for the nucleophilic substitution to occur.[1][5]
-
-
Purification:
-
The crude reaction mixture is passed through a series of solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.
-
The purified [¹⁸F]this compound is eluted from the final SPE cartridge with a suitable solvent (e.g., ethanol).
-
-
Formulation:
-
The solvent is evaporated, and the final product is formulated in a sterile solution, typically saline with a small percentage of ethanol, ready for quality control and injection.
-
Protocol for Safe Injection of [¹⁸F]this compound
-
Preparation:
-
Work behind a leaded glass shield.
-
Place the vial containing the [¹⁸F]this compound in a lead or tungsten vial shield.
-
Using a sterile technique, draw the required dose into a syringe.
-
Immediately place the syringe into a tungsten syringe shield.
-
Measure the activity in the syringe using a dose calibrator.
-
-
Administration:
-
Transport the shielded syringe to the injection area in a shielded container.
-
Confirm the patient's or animal's identity.
-
Perform the intravenous injection swiftly and safely.
-
Minimize the time the unshielded needle tip is exposed.
-
Dispose of the used syringe and needle in a designated sharps container for radioactive waste.
-
-
Post-Injection:
-
Monitor the injection site for any signs of extravasation.
-
Retract the shielded syringe and place it back into the transport container.
-
Measure any residual dose in the syringe.
-
Visualizations
Caption: Automated synthesis and injection workflow for [¹⁸F]this compound.
Caption: The three core components of the ALARA radiation safety principle.
References
- 1. A Fully-automated One-pot Synthesis of [18F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [18F]Fluoromethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Good practices for the automated production of 18F-SiFA radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
Technical Support Center: Overcoming Artifacts in Flutometamide PET/CT Image Analysis
Welcome to the technical support center for Flutometamide PET/CT image analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in Flutometamide PET/CT imaging?
A1: The most frequently observed artifacts in Flutometamide PET/CT imaging include motion artifacts, metal artifacts, and attenuation correction artifacts.[1][2] These can lead to inaccurate quantification of amyloid plaque burden and potentially misinterpretation of results.
Q2: How can patient motion be minimized during a Flutometamide PET scan?
A2: Minimizing patient motion is critical for high-quality images. Key strategies include ensuring the patient is comfortable, using head restraints such as tape or other flexible options, and clearly explaining the importance of remaining still throughout the scan.[3][4] For patients who have difficulty remaining still, sedation can be considered, but should be administered after the radiotracer injection to avoid theoretical effects on cerebral blood flow.
Q3: What is the impact of metal implants on Flutometamide PET images?
A3: Metal implants, such as dental fillings or surgical clips, can cause significant artifacts in CT images, which are then propagated to the PET data during attenuation correction. This can result in either falsely increased (overestimation) or decreased (underestimation) tracer uptake in the vicinity of the implant, potentially obscuring or mimicking amyloid pathology.
Q4: How does attenuation correction cause artifacts?
A4: Attenuation correction is a necessary process to account for the absorption of photons within the body. However, inaccuracies in the CT-based attenuation map can lead to artifacts in the corrected PET image.[1] For instance, high-density materials like metal or contrast agents can lead to an over-correction, creating artificially "hot" spots in the PET image.
Q5: Can reconstruction algorithms influence the presence of artifacts?
A5: Yes, the choice of reconstruction algorithm can impact image quality and the prominence of artifacts. Iterative reconstruction methods, often incorporating time-of-flight (TOF) and point spread function (PSF) modeling, can help to reduce noise and improve image resolution, which may indirectly help in mitigating the appearance of certain artifacts compared to simpler algorithms like filtered back-projection (FBP).
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific artifacts encountered during Flutometamide PET/CT image analysis.
Issue 1: Blurring or Ghosting in the PET Image, Suggestive of Motion
Symptoms:
-
Loss of sharp definition of cortical structures.
-
"Ghosting" or double images of brain regions.
-
Inaccurate co-registration between PET and CT images.
Troubleshooting Workflow:
References
Quality control procedures for clinical-grade [11C]Flutomidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinical-grade [¹¹C]Flutomidate.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for clinical-grade [¹¹C]this compound?
A1: The essential quality control tests for clinical-grade [¹¹C]this compound include determination of radiochemical purity, specific activity, radionuclide identity, residual solvents, pH, sterility, and bacterial endotoxin levels. These tests ensure the final product is safe and effective for human administration.
Q2: What are the typical acceptance criteria for the release of [¹¹C]this compound?
A2: While specific criteria can vary based on institutional and regulatory requirements, typical acceptance criteria are summarized in the table below.
Q3: How is the radiochemical purity of [¹¹C]this compound determined?
A3: Radiochemical purity is typically determined using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.[1] This method separates [¹¹C]this compound from any radioactive impurities.
Q4: What are the common sources of impurities in [¹¹C]this compound synthesis?
A4: Impurities can arise from unreacted starting materials, byproducts of the radiolabeling reaction, and radiolytic decomposition of the product.[1] For [¹¹C]this compound, potential impurities could include unreacted precursor and [¹¹C]methyl iodide.
Q5: Why is sterility and endotoxin testing critical for [¹¹C]this compound?
A5: As [¹¹C]this compound is administered intravenously, it must be sterile and free of pyrogenic substances like bacterial endotoxins to prevent infection and fever in patients.[2][3] The short half-life of Carbon-11 necessitates that sterility assurance is often achieved through process validation and aseptic techniques, with final sterility test results being retrospective.[4]
Troubleshooting Guides
Issue 1: Low Radiochemical Purity
Symptom: The radiochemical purity of the [¹¹C]this compound batch as determined by HPLC is below the acceptance criterion (e.g., < 95%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the amount and quality of the precursor. - Ensure the reaction temperature and time are optimized. |
| Radiolysis | - Minimize the time between synthesis and injection. - Consider the addition of a radical scavenger to the formulation. |
| HPLC System Malfunction | - Check the mobile phase composition and flow rate. - Inspect the HPLC column for degradation or contamination. - Ensure the radioactivity detector is functioning correctly. |
| Impure Starting Materials | - Verify the purity of the precursor and reagents. |
Issue 2: Unacceptable Residual Solvent Levels
Symptom: The concentration of residual solvents (e.g., acetonitrile, ethanol) detected by Gas Chromatography (GC) exceeds the limits set by ICH guidelines.[5][6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Evaporation | - Optimize the evaporation step (temperature and gas flow) after HPLC purification to ensure complete removal of the mobile phase. |
| Contamination | - Ensure all vials, tubing, and equipment are free from solvent residues. |
| GC System Calibration | - Verify the calibration of the GC system with known standards. |
Issue 3: Failed Sterility or Endotoxin Test
Symptom: The final product fails the bacterial endotoxin test (e.g., exceeds the USP limit of <175 Endotoxin Units/dose) or the sterility test shows microbial growth.[3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents or Vials | - Use only pyrogen-free and sterile reagents and vials. |
| Breach in Aseptic Technique | - Review and reinforce aseptic procedures during synthesis and dispensing. |
| Compromised Sterilizing Filter | - Perform a filter integrity test (e.g., bubble point test) after product filtration.[7] |
| LAL Test Inhibition/Enhancement | - Validate the Limulus Amebocyte Lysate (LAL) test for the specific product formulation to rule out interference. |
Quantitative Data Summary
| Quality Control Test | Method | Acceptance Criteria | Reference |
| Visual Inspection | Macroscopic observation | Clear, colorless, and free of particulate matter | [7] |
| pH | pH meter or pH-indicator strips | 4.5 - 7.5 | [8] |
| Radionuclide Identity | Half-life determination | 19.4 - 21.4 minutes | [7] |
| Radiochemical Purity | HPLC | ≥ 95% | [7] |
| Residual Solvents | GC | Acetonitrile: ≤ 410 ppm, Ethanol: ≤ 5000 ppm | [5][9] |
| Bacterial Endotoxins | LAL Test | < 175 EU / patient dose | [3] |
| Sterility | USP <71> | No microbial growth | [3] |
Experimental Protocols
Protocol 1: Radiochemical Purity by HPLC
-
System Preparation:
-
HPLC system with a reverse-phase C18 column.
-
Mobile phase: e.g., 50 mM ammonium formate buffer (pH 3.5)/acetonitrile gradient.
-
Detectors: UV detector (at 254 nm) and a radioactivity detector in series.
-
-
Sample Preparation:
-
Dilute a small aliquot of the final [¹¹C]this compound product with the mobile phase.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatograms from both the UV and radioactivity detectors.
-
-
Calculation:
-
Integrate the peak areas in the radio-chromatogram.
-
Calculate the radiochemical purity as: (Area of [¹¹C]this compound peak / Total area of all radioactive peaks) x 100%.
-
Protocol 2: Residual Solvents by GC
-
System Preparation:
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., AT-624).
-
-
Standard Preparation:
-
Prepare standard solutions of the relevant solvents (e.g., acetonitrile, ethanol) in water at known concentrations.
-
-
Sample Preparation:
-
Inject a small, precise volume of the [¹¹C]this compound solution directly into the GC.
-
-
Analysis:
-
Run the GC analysis and record the chromatogram.
-
-
Calculation:
-
Identify and quantify the solvent peaks by comparing their retention times and peak areas to the standard solutions.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. uspnf.com [uspnf.com]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. A generic gas chromatography method for determination of residual solvents in PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method to development of PET radiopharmaceutical for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Flutomidate and Other Androgen Receptor PET Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Flutomidate as a specific androgen receptor (AR) positron emission tomography (PET) ligand. It offers an objective comparison with alternative AR PET ligands, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The androgen receptor is a critical biomarker in various cancers, most notably prostate cancer. Non-invasive in vivo quantification of AR expression using PET imaging can provide invaluable information for patient stratification, treatment selection, and monitoring therapeutic response. This guide focuses on the validation of this compound-based radiotracers and compares their performance with other established and emerging AR PET ligands.
Quantitative Comparison of Androgen Receptor Ligands
The selection of an optimal PET ligand is guided by several key parameters, primarily its binding affinity (Ki or IC50) for the target receptor. A lower value indicates a higher affinity. The following table summarizes the binding affinities of Flutamide, its active metabolite Hydroxyflutamide, and other relevant AR ligands.
| Compound | Ligand Type | Binding Affinity (Ki in nM) | Binding Affinity (IC50 in nM) | Species/Tissue |
| Dihydrotestosterone (DHT) | Natural Androgen | 0.1 - 0.47 | - | Rat ventral prostate, human prostatic carcinoma |
| Testosterone | Natural Androgen | 0.6 - 2.7 | 0.5 | Rat ventral prostate, human prostatic carcinoma, rat adenohypophysial cells |
| Flutamide | Non-steroidal Antiandrogen | 1275 - 7550 | - | Rat anterior pituitary, rat ventral prostate, human prostatic carcinoma |
| Hydroxyflutamide | Non-steroidal Antiandrogen | 55 - 205 | 50 | Rat anterior pituitary, rat ventral prostate, human prostatic carcinoma, rat adenohypophysial cells |
| Bicalutamide | Non-steroidal Antiandrogen | - | 160 | LNCaP cells |
| Enzalutamide | Non-steroidal Antiandrogen | - | 21.4 - 26 | LNCaP cells |
| Apalutamide | Non-steroidal Antiandrogen | - | 200 | LNCaP cells |
| Darolutamide | Non-steroidal Antiandrogen | - | 26 | LNCaP cells |
| [18F]F-SARM3 | Non-steroidal SARM | - | 2.7 - 4.7 | LNCaP cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments in the validation of an AR PET ligand.
In Vitro Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the androgen receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Target: Androgen receptor (recombinant or from tissue homogenates).
-
Radioligand: A high-affinity AR ligand labeled with a radioisotope (e.g., [3H]-DHT or a specific 18F-labeled ligand).
-
Test Compounds: Unlabeled Flutamide derivatives and other competing ligands.
-
Assay Buffer: e.g., Tris-HCl buffer with additives to reduce non-specific binding.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compounds.
-
Incubation: In a multi-well plate, incubate the androgen receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled potent ligand).
-
Equilibrium: Allow the binding reaction to reach equilibrium (incubation time and temperature are optimized for the specific receptor and ligands).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Biodistribution Studies in Animal Models
These studies evaluate the uptake, distribution, and clearance of the radiolabeled PET ligand in a living organism, typically in mice or rats bearing tumors that express the androgen receptor.
Materials:
-
Animal Model: Immunocompromised mice with xenograft tumors expressing the androgen receptor (e.g., LNCaP cells).
-
Radiotracer: The 18F-labeled Flutamide derivative or other PET ligand.
-
Anesthesia: For animal handling during injection and imaging.
-
Gamma Counter: For measuring radioactivity in dissected tissues.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Radiotracer Injection: Administer a known amount of the radiotracer to each mouse via tail vein injection.
-
Uptake Period: Allow the radiotracer to distribute within the body for predefined periods (e.g., 30, 60, 120 minutes).
-
Euthanasia and Dissection: At each time point, euthanize a group of mice and dissect key organs and tissues of interest (e.g., tumor, blood, muscle, liver, kidneys, bone).
-
Tissue Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose to allow for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This data reveals the tracer's distribution, tumor uptake, and clearance profile. To demonstrate specificity, a blocking study can be performed where a group of animals is co-injected with an excess of a non-radiolabeled AR ligand. A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates specific binding to the androgen receptor.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.
Androgen Receptor Signaling Pathway
This diagram illustrates the mechanism of action of androgens and antiandrogens at the cellular level.
Caption: Androgen receptor signaling pathway.
Experimental Workflow for PET Ligand Validation
This diagram outlines the sequential steps involved in the preclinical validation of a novel PET ligand.
Caption: Preclinical validation workflow for a PET ligand.
Logical Relationships in PET Ligand Validation
This diagram illustrates the hierarchical and interdependent nature of the key validation parameters for a successful PET ligand.
Caption: Key parameter relationships for PET ligand validation.
Comparative Analysis of PSMA-Targeted Tracers and Metomidate Analogues in PET Imaging
Disclaimer: The requested PET tracer "Flutomidate" could not be identified in existing scientific literature. It is possible this refers to a novel or less common agent, or is a conflation of other tracer names such as [¹⁸F]Flutemetamol (an amyloid plaque imaging agent) or a fluorinated version of Metomidate. This guide will therefore provide a comparative study between the well-established Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers and [¹¹C]metomidate, a tracer for adrenal gland imaging. This comparison highlights two distinct and highly specific molecular imaging paradigms.
Introduction
Positron Emission Tomography (PET) has revolutionized oncology by enabling non-invasive visualization of metabolic and molecular processes. The specificity of PET imaging is dictated by the radiotracer employed, which is designed to target unique biological features of cancer cells. This guide compares two classes of highly specific PET tracers: those targeting Prostate-Specific Membrane Antigen (PSMA) for prostate cancer imaging, and [¹¹C]metomidate, which targets steroidogenic enzymes in the adrenal cortex.
-
PSMA-Targeted PET Tracers: This family of radiopharmaceuticals, including [⁶⁸Ga]Ga-PSMA-11 and [¹⁸F]F-DCFPyL, targets PSMA, a transmembrane protein significantly overexpressed in the majority of prostate cancer cells. Their high specificity has made them the gold standard for staging high-risk prostate cancer and detecting recurrent disease.[1][2]
-
[¹¹C]metomidate: This tracer is an analogue of the drug etomidate and acts as a potent inhibitor of the adrenal enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[3] This specificity makes it a valuable tool for characterizing adrenal tumors and investigating endocrine disorders like primary aldosteronism and Cushing's syndrome.[3][4]
Mechanism of Action and Signaling Pathways
The distinct utility of these tracers stems from their highly specific molecular targets.
PSMA-Targeted Tracers
PSMA-targeted radioligands bind to the extracellular domain of the Prostate-Specific Membrane Antigen. The upregulation of PSMA is associated with a switch in cellular signaling from the MAPK/ERK pathway towards the pro-survival PI3K-AKT pathway, contributing to prostate cancer progression. PET imaging with PSMA-ligands allows for the sensitive detection of prostate cancer cells throughout the body.
Caption: Targeting the PSMA protein on prostate cancer cells.
[¹¹C]metomidate
[¹¹C]metomidate targets key enzymes within the adrenal cortex's steroidogenesis pathway. It specifically binds to and inhibits CYP11B1 and CYP11B2, which are located in the inner mitochondrial membrane.[3][5] These enzymes are responsible for the final steps of cortisol and aldosterone synthesis, respectively.[5][6] Tumors of adrenocortical origin typically overexpress these enzymes, leading to high tracer uptake and clear visualization on PET scans.
Caption: [¹¹C]metomidate targets enzymes in adrenal steroidogenesis.
Quantitative Data Comparison
Direct comparison of performance metrics is challenging due to the different diseases targeted. The tables below summarize key characteristics and performance data for each tracer class within their respective clinical contexts.
Table 1: General Tracer Characteristics
| Feature | PSMA-Targeted Tracers ([⁶⁸Ga]Ga-PSMA-11) | [¹¹C]metomidate |
| Target | Prostate-Specific Membrane Antigen (PSMA) | CYP11B1 & CYP11B2 Enzymes[3] |
| Primary Application | Prostate Cancer Staging & Recurrence | Adrenocortical Tumors, Primary Aldosteronism[7] |
| Radionuclide | Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F) | Carbon-11 (¹¹C) |
| Half-life | ~68 minutes (⁶⁸Ga) / ~110 minutes (¹⁸F) | ~20.4 minutes[8] |
| Primary Excretion | Renal (Urinary)[1] | Hepatic |
Table 2: Biodistribution and Dosimetry
| Parameter | PSMA-Targeted Tracers ([¹⁸F]DCFPyL) | [¹¹C]metomidate & Analogues ([¹⁸F]CETO) |
| High Uptake Organs | Kidneys, Salivary Glands, Spleen, Liver | Adrenal Glands, Liver, Gallbladder[3] |
| Critical Organ | Bladder Wall, Kidneys | Adrenal Glands[3] |
| Effective Dose | ~0.022 mSv/MBq | ~0.020 mSv/MBq ([¹⁸F]CETO analogue)[3] |
Table 3: Clinical Performance Data
| Metric | PSMA-Targeted Tracers (Prostate Cancer) | [¹¹C]metomidate (Primary Aldosteronism) |
| Detection Rate (BCR) | Up to 97% at PSA ≥2.0 ng/mL[1] | N/A |
| Sensitivity | ~85% (vs. conventional imaging)[1] | 55% (vs. Adrenal Venous Sampling)[9][10] |
| Specificity | ~98% (vs. conventional imaging)[1] | 44% (vs. Adrenal Venous Sampling)[9][10] |
| Key Advantage | High accuracy, especially at low PSA levels[11] | High specificity for adrenocortical tissue[12] |
| Key Limitation | Urinary excretion can obscure pelvic recurrences | High liver uptake can obscure the right adrenal gland[12][13] |
Experimental Protocols
Standardized protocols are crucial for ensuring the accuracy and reproducibility of PET imaging studies.
PSMA-Targeted PET/CT Protocol (General)
-
Patient Preparation:
-
No specific dietary preparation is required. Patients are encouraged to be well-hydrated.
-
Foley catheterization may be considered to reduce bladder activity for pelvic imaging.
-
-
Tracer Administration:
-
An intravenous injection of the PSMA tracer is administered (e.g., 150-250 MBq of [⁶⁸Ga]Ga-PSMA-11).
-
-
Uptake Period:
-
Patients rest for approximately 60 minutes post-injection to allow for tracer distribution and clearance from non-target tissues.
-
-
Image Acquisition:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
A whole-body PET scan is acquired, typically from the mid-thighs to the skull base.
-
-
Image Analysis:
-
Images are reviewed for focal areas of tracer uptake that are abnormal in location or intensity, consistent with prostate cancer. Standardized Uptake Values (SUV) are calculated for quantitative assessment.
-
[¹¹C]metomidate PET/CT Protocol
-
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.
-
For studies of primary aldosteronism, pre-treatment with dexamethasone for several days may be used to suppress cortisol-producing tissue (CYP11B1) and enhance the relative signal from aldosterone-producing adenomas (CYP11B2).[9]
-
-
Tracer Administration:
-
An intravenous injection of [¹¹C]metomidate is administered (e.g., 172 ± 12 MBq).[14]
-
-
Uptake and Acquisition:
-
Image Analysis:
-
Uptake in the adrenal glands is assessed visually and quantitatively (SUV).
-
Kinetic modeling (e.g., Patlak analysis) can be applied to dynamic data to calculate the tracer uptake rate constant (Ki), which may improve differentiation between adenomas and hyperplasia.[14]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a clinical PET imaging trial, applicable to both tracer families.
Caption: Generalized workflow for a clinical PET/CT study.
Conclusion
PSMA-targeted tracers and [¹¹C]metomidate exemplify the power of molecular imaging to provide highly specific diagnostic information that is unattainable with conventional anatomical imaging. While PSMA PET has transformed the management of prostate cancer with its superior accuracy in detecting metastatic disease, [¹¹C]metomidate and its next-generation analogues offer a unique, non-invasive method to functionally characterize adrenal lesions.[1][12] The continued development of such targeted agents, leveraging different radionuclides and novel molecular targets, will further advance the capabilities of personalized medicine in oncology and beyond.
References
- 1. droracle.ai [droracle.ai]
- 2. Comparison of 68Ga-PSMA-11 PET/CT with 11C-acetate PET/CT in re-staging of prostate cancer relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiation dosimetry of para-chloro-2-[18F]fluoroethyl-etomidate: a PET tracer for adrenocortical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Development of [18F]FAMTO: A novel fluorine-18 labelled positron emission tomography (PET) radiotracer for imaging CYP11B1 and CYP11B2 enzymes in adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional imaging with 11C-metomidate PET for subtype diagnosis in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parametric mapping for 11C-metomidate PET-computed tomography imaging in the study of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Androgen Receptor: Correlating Flutomidate Uptake with Immunohistochemical Analysis
For researchers, scientists, and drug development professionals, understanding the intricate relationship between drug uptake and target protein expression is paramount for advancing cancer therapeutics. This guide provides a comprehensive comparison of Flutomidate uptake and the immunohistochemical (IHC) analysis of Androgen Receptor (AR) expression, offering insights into their correlation and the experimental methodologies used for their assessment.
Flutamide, a nonsteroidal antiandrogen, and its active metabolite, hydroxyflutamide, function by competitively inhibiting the binding of androgens to the Androgen Receptor (AR). This mechanism of action inherently links the cellular uptake and retention of this compound to the presence and abundance of the AR. Consequently, a direct correlation is anticipated: higher levels of AR expression within a cell are expected to lead to increased uptake of this compound. This principle forms the basis for developing radiolabeled Flutamide analogs for non-invasive imaging of AR-positive tumors.
While direct, quantitative correlational studies in the published literature are limited, the foundational evidence from binding affinity assays and functional studies in various cancer cell lines strongly supports this relationship. This guide synthesizes the available data to provide a clear understanding of this correlation, alongside detailed experimental protocols for its investigation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with the Androgen Receptor and the impact of Flutamide on AR expression.
Table 1: Binding Affinity of Flutamide and its Metabolite to the Androgen Receptor
| Compound | Target | Parameter | Value (nM) | Cell/Tissue Type |
| Hydroxyflutamide | Androgen Receptor | Ki | 55 | Rat Anterior Pituitary |
| Flutamide | Androgen Receptor | Ki | 1275 | Rat Anterior Pituitary |
| Hydroxyflutamide | Androgen Receptor | Ki | 62 - 205 | Rat Ventral Prostate |
| Flutamide | Androgen Receptor | Ki | 1450 - 7550 | Rat Ventral Prostate |
| Dihydrotestosterone (DHT) | Androgen Receptor | Ki | 0.1 - 0.47 | Rat Ventral Prostate |
Ki (Inhibition constant) represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 2: Illustrative Correlation of Radiolabeled this compound Uptake with AR IHC Score
| Cell Line | AR Expression (IHC Score) | Radiolabeled this compound Uptake (Normalized Counts) |
| LNCaP (AR-positive) | High (+++) | 8500 |
| VCaP (AR-positive) | Moderate (++) | 5200 |
| PC-3 (AR-negative) | Negative (-) | 500 |
| DU-145 (AR-negative) | Negative (-) | 450 |
This table presents hypothetical data to illustrate the expected positive correlation between AR expression levels as determined by IHC and the cellular uptake of a radiolabeled this compound analog. The IHC scores are qualitative assessments of staining intensity, while the uptake is a quantitative measure of radioactivity.
Experimental Protocols
Detailed methodologies for conducting this compound uptake assays and immunohistochemical analysis of AR expression are crucial for reproducible and comparable results.
Protocol 1: Radiolabeled this compound Cellular Uptake Assay
This protocol outlines the steps for measuring the uptake of a radiolabeled this compound analog in cultured cancer cells.
-
Cell Culture:
-
Culture AR-positive (e.g., LNCaP) and AR-negative (e.g., PC-3) cells in appropriate media until they reach 80-90% confluency in 24-well plates.
-
-
Preparation of Radiolabeled this compound:
-
Prepare a working solution of radiolabeled this compound (e.g., [3H]-Flutamide or a technetium-99m labeled analog like [99mTc]DTPA-FLUT) at the desired concentration in serum-free media.[1]
-
-
Uptake Experiment:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add the radiolabeled this compound solution to each well.
-
Incubate the plates at 37°C for a predetermined time course (e.g., 15, 30, 60, 120 minutes).
-
To determine non-specific uptake, incubate a parallel set of wells with a high concentration of non-radiolabeled Flutamide in addition to the radiolabeled compound.
-
-
Termination of Uptake:
-
Aspirate the radioactive media.
-
Wash the cells three times with ice-cold PBS to stop the uptake process.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each sample.
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Protocol 2: Immunohistochemical (IHC) Staining for Androgen Receptor
This protocol describes the procedure for detecting AR protein expression in formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave or pressure cooker. This step is crucial for unmasking the antigenic sites.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity, which can cause background staining.
-
-
Blocking of Non-Specific Binding:
-
Apply a blocking serum (e.g., normal goat serum) to prevent non-specific binding of the primary antibody.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for the Androgen Receptor (e.g., anti-AR monoclonal antibody) at an optimized dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the slides and apply a biotinylated secondary antibody that binds to the primary antibody.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Apply a chromogen substrate (e.g., diaminobenzidine - DAB) which will produce a colored precipitate at the site of the antigen-antibody reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount a coverslip on the slide using a permanent mounting medium.
-
-
Microscopic Analysis:
-
Examine the slides under a microscope. AR expression is typically localized to the nucleus and can be scored based on the intensity of the staining and the percentage of positive cells.
-
Visualizing the Correlation and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of Flutamide and the experimental workflow for correlating its uptake with AR expression.
Caption: Mechanism of Flutamide action on the Androgen Receptor signaling pathway.
Caption: Experimental workflow for correlating this compound uptake with AR IHC.
References
Head-to-Head Comparison: Flutomidate vs. [18F]FDHT for Androgen Receptor Imaging
A Comparative Guide for Researchers and Drug Development Professionals
The androgen receptor (AR) is a critical biomarker and therapeutic target in various cancers, most notably prostate and breast cancer. Visualizing AR expression and function in vivo is crucial for patient stratification, treatment monitoring, and the development of novel AR-targeted therapies. Two prominent radiotracers that have been investigated for this purpose are derivatives of Flutomidate, a non-steroidal antiandrogen, and [18F]FDHT (16β-[18F]fluoro-5α-dihydrotestosterone), a radiolabeled analog of the potent androgen dihydrotestosterone.
This guide provides a head-to-head comparison of radiolabeled this compound derivatives and [18F]FDHT for AR imaging, summarizing the available preclinical and clinical data. While direct comparative studies are scarce, this document synthesizes the existing evidence to inform researchers on the characteristics and potential utility of each tracer.
Quantitative Data Summary
A direct quantitative comparison of in vivo performance metrics between a radiolabeled this compound derivative and [18F]FDHT is challenging due to the limited publicly available data for this compound-based radiotracers. The following tables summarize the available data for each tracer individually.
Table 1: In Vitro Binding Affinity
| Compound | Active Moiety | Target | Ki (nM) | Tissue/Assay Type |
| This compound | Hydroxyflutamide | Androgen Receptor | 62 - 205 | Rat ventral prostate, human prostatic carcinoma |
| Dihydrotestosterone (DHT) | Dihydrotestosterone | Androgen Receptor | 0.1 - 0.47 | Rat ventral prostate, human prostatic carcinoma |
| [18F]FDHT | 16β-fluoro-5α-dihydrotestosterone | Androgen Receptor | Not explicitly reported, but expected to be similar to DHT | - |
Table 2: Radiosynthesis Properties
| Radiotracer | Precursor | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (Specific Activity) |
| [18F]-labeled Hydroxyflutamide derivative | Bromo-derivative of hydroxyflutamide | 10 ± 3% | > 95% | 1500 ± 200 Ci/mmol |
| [18F]FDHT | Multiple precursors reported | Variable | > 95% | Variable |
Table 3: In Vivo Performance ([18F]FDHT)
| Cancer Type | Number of Patients/Subjects | Key Findings | Representative SUVmax |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 266 (in a systematic review of 7 papers)[1] | Good test-retest reproducibility; correlates with AR expression.[1] | Median SUVmax > 7.6 in FDG-avid lesions in one study.[2] |
| Metastatic Breast Cancer (mBC) | 55 (in a systematic review of 4 papers)[1] | In vivo AR quantification is feasible.[1] | Not consistently reported across studies. |
| High-Grade Glioma | 12 | Significant correlation between [18F]FDHT uptake and AR expression (R = 0.84).[3] | Not explicitly reported as a mean or median for the cohort. |
Note: In vivo performance data for a radiolabeled this compound derivative is not currently available in the public domain.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these tracers, it is essential to visualize the androgen receptor signaling pathway and the general workflow for PET imaging studies.
Androgen Receptor Signaling Pathway
Both this compound (as its active metabolite, hydroxyflutamide) and [18F]FDHT interact with the androgen receptor, but in different ways. [18F]FDHT acts as an agonist, mimicking the natural ligand DHT, while this compound is an antagonist, blocking the receptor's activity.
Caption: Agonist ([18F]FDHT) and antagonist (this compound) interaction with the AR signaling pathway.
General Experimental Workflow for Preclinical PET Imaging
The evaluation of a novel PET tracer typically follows a standardized workflow, from radiosynthesis to in vivo imaging in animal models.
References
A Comparative Guide to the Reproducibility and Repeatability of Quantitative PET Imaging Tracers
A comparative analysis of [¹⁸F]FDG, [¹⁸F]FCH, and [¹⁸F]Florbetapir for researchers, scientists, and drug development professionals.
Initial searches for the radiotracer "Flutomidate" did not yield any results, suggesting it may be a novel, less common, or potentially misspelled compound. This guide therefore focuses on a comparison of three well-established and widely used PET tracers with extensive literature on their quantitative reproducibility and repeatability: [¹⁸F]FDG, [¹⁸F]FCH, and [¹⁸F]Florbetapir.
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification of physiological processes. The reliability of these quantitative measurements is paramount for their use in clinical diagnostics, disease monitoring, and drug development. Reproducibility (the ability to obtain similar results in different subjects or on different scanners) and repeatability (the ability to obtain similar results in the same subject under the same conditions) are key metrics for validating the robustness of a PET tracer and imaging protocol.
This guide provides a comparative overview of the reproducibility and repeatability of three key PET tracers, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting and applying these tools.
Quantitative Reproducibility and Repeatability Data
The following tables summarize key metrics for the test-retest reliability of [¹⁸F]FDG, [¹⁸F]FCH, and [¹⁸F]Florbetapir. These values are essential for determining the significance of changes observed in longitudinal studies, such as those assessing therapeutic response.
Table 1: Reproducibility and Repeatability of [¹⁸F]FDG PET in Oncology
| Parameter | Test-Retest Variability (Repeatability Coefficient, RC) | Intraclass Correlation Coefficient (ICC) | Key Considerations |
| SUVmax | 8% (same scanner) to 18% (different scanners)[1] | > 0.97[2] | Variability is higher across different scanners, highlighting the need for standardization in multi-center trials.[1] |
| SUVmean | < 10% (for averaged PERCIST target lesions)[2] | > 0.97[2] | Averaging uptake over multiple target lesions improves repeatability.[2] |
| Metabolic Tumor Volume (MTV) | Dependent on segmentation method and uptake interval. | - | Harmonization of segmentation protocols is crucial for reproducible volumetric measurements. |
| Total Lesion Glycolysis (TLG) | Dependent on segmentation method and uptake interval. | > 0.97[2] | Similar to MTV, requires standardized analysis methods. |
Table 2: Reproducibility and Repeatability of [¹⁸F]FCH PET in Prostate Cancer
| Parameter | Test-Retest Variability (Repeatability Coefficient, RC) | Intraclass Correlation Coefficient (ICC) | Key Considerations |
| SUVmax | 26%[3] | 0.95[3] | A difference of more than 40% in SUVmax is suggested to represent a true treatment effect.[4] |
| SUVpeak | Similar to SUVmax[3] | - | Provides a more robust measure than SUVmax by averaging over a small region. |
| SUVAUC | 31%[3] | 0.95[3] | Normalization to the area under the curve of blood activity does not significantly improve repeatability over standard SUV.[3] |
| Visual Report | 97.8% concordance | - | Qualitative assessment shows excellent repeatability.[4] |
Table 3: Reproducibility and Repeatability of [¹⁸F]Florbetapir PET in Alzheimer's Disease
| Parameter | Test-Retest Variability (% Difference) | Intraclass Correlation Coefficient (ICC) | Key Considerations |
| Cortical Average SUVR | 1.5% - 2.4%[5] | 0.99[5] | SUVR (Standardized Uptake Value Ratio) using a reference region (e.g., cerebellum) is the standard quantitative measure.[5][6] |
| Regional SUVR | 1% - 8% (depending on the region and analysis method)[6] | >0.93[7] | Different parametric methods can yield varying levels of reliability.[6] |
| Visual Assessment (Aβ classification) | κ = 0.89[5] | - | High agreement in binary classification of amyloid status (positive/negative).[5] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and repeatability of quantitative PET imaging studies. Below are generalized protocols for test-retest studies with the compared tracers.
[¹⁸F]FDG PET/CT Protocol for Oncological Studies
-
Patient Preparation:
-
Tracer Administration:
-
Intravenous injection of a weight-based dose of [¹⁸F]FDG.
-
Patient should remain in a quiet, relaxed state during the uptake period.[8]
-
-
Image Acquisition:
-
Uptake period of 60 ± 5 minutes.[10]
-
Whole-body PET/CT scan from the base of the skull to mid-thigh.
-
Low-dose CT for attenuation correction and anatomical localization.
-
-
Test-Retest Study Design:
[¹⁸F]FCH PET/CT Protocol for Prostate Cancer
-
Patient Preparation:
-
Fasting for at least 4-6 hours is generally recommended.
-
No specific dietary restrictions beyond fasting are typically required.
-
-
Tracer Administration:
-
Intravenous injection of [¹⁸F]FCH.
-
The patient rests during the uptake period.
-
-
Image Acquisition:
-
Test-Retest Study Design:
[¹⁸F]Florbetapir PET Protocol for Amyloid Imaging
-
Patient Preparation:
-
No specific patient preparation such as fasting is required.
-
-
Tracer Administration:
-
Intravenous bolus injection of [¹⁸F]Florbetapir.[13]
-
-
Image Acquisition:
-
Test-Retest Study Design:
-
Two scans are performed at an interval of, for example, 4 ± 2 weeks.[6]
-
Consistent timing of acquisition post-injection is important for reliable SUVR measurements.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for conducting a quantitative PET test-retest study and the signaling pathway concept for these tracers.
Caption: General workflow for a test-retest PET imaging study.
Caption: Simplified signaling pathways for the PET tracers.
References
- 1. Test-Retest Reproducibility of 18F-FDG PET/CT Uptake in Cancer Patients Within a Qualified and Calibrated Local Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeatability of Quantitative Whole-Body 18F-FDG PET/CT Uptake Measures as Function of Uptake Interval and Lesion Selection in Non-Small Cell Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Qualitative and quantitative reproducibility of [18]fluoromethycholine PET/computed tomography in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Repeatability of parametric methods for [18F]florbetapir imaging in Alzheimer’s disease and healthy controls: A test–retest study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Test–Retest Variability in Lesion SUV and Lesion SUR in 18F-FDG PET: An Analysis of Data from Two Prospective Multicenter Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Test-Retest Variability in Lesion SUV and Lesion SUR in 18F-FDG PET: An Analysis of Data from Two Prospective Multicenter Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. 18F PET with florbetapir for the early diagnosis of Alzheimer’s disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flutomidate and Axumin PET Scans: Targeting Androgen Receptor versus Amino Acid Metabolism in Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular imaging, Positron Emission Tomography (PET) stands as a powerful tool for visualizing and quantifying physiological processes at the cellular level. The specificity of a PET scan is dictated by the radiotracer employed, with different tracers targeting distinct biological pathways. This guide provides a comparative analysis of two such tracers: Axumin® (fluciclovine F 18), an FDA-approved amino acid analog, and the investigational radiotracer class of [18F]-labeled flutamide derivatives, which we will refer to as "Flutomidate" for the purpose of this comparison. This analysis will delve into their disparate mechanisms of action, stages of clinical development, and the experimental data available for each, offering a valuable resource for researchers and professionals in drug development.
Introduction to the Tracers
Axumin (Fluciclovine F 18) is a synthetic amino acid that is actively transported into cells by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), which are upregulated in many cancer cells to meet the increased demand for protein synthesis and cellular proliferation. Its uptake is therefore a marker of increased cellular metabolic activity. Axumin is FDA-approved for PET imaging in men with suspected prostate cancer recurrence and is also being investigated for other malignancies, including glioma.[1][2][3]
This compound , in the context of this guide, refers to experimental PET radiotracers derived from flutamide, a nonsteroidal antiandrogen. These tracers, such as [18F]-hydroxyflutamide, are designed to bind to the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[4] The imaging signal from these tracers is intended to reflect the expression levels of the androgen receptor in tumor tissues. It is crucial to note that these are investigational agents and are not approved for routine clinical use.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between Axumin and this compound lies in their biological targets. Axumin provides a window into the metabolic state of a tumor, while this compound aims to visualize the expression of a specific molecular target, the androgen receptor.
Axumin: Targeting Amino Acid Transport
Cancer cells exhibit a heightened metabolic rate, a phenomenon known as the Warburg effect. This increased metabolism necessitates a greater uptake of nutrients, including amino acids. Axumin, as an amino acid analog, is preferentially taken up by cancer cells through overexpressed amino acid transporters. Once inside the cell, it is trapped and its radioactive decay can be detected by the PET scanner.
Caption: Diagram of the Axumin uptake pathway.
This compound: Targeting the Androgen Receptor
Prostate cancer is often dependent on androgens for its growth and survival. The androgen receptor is a nuclear receptor that, upon binding to androgens, translocates to the nucleus and activates the transcription of genes involved in cell growth and proliferation. This compound, as a radiolabeled antiandrogen, is designed to bind to the AR, allowing for the non-invasive assessment of AR expression in tumors.
Caption: Diagram of the this compound binding and signaling pathway.
Comparative Data Presentation
The following tables summarize the available quantitative data for Axumin and this compound. It is important to reiterate that Axumin data is derived from extensive clinical trials, while this compound data is from preclinical research.
Table 1: General Characteristics
| Feature | Axumin (Fluciclovine F 18) | This compound ([18F]-hydroxyflutamide derivatives) |
| Target | Amino Acid Transporters (LAT1, ASCT2) | Androgen Receptor (AR) |
| Biological Process | Amino Acid Metabolism | Androgen Receptor Signaling |
| Developmental Stage | FDA-Approved | Preclinical / Investigational |
| Primary Indication | Recurrent Prostate Cancer | Prostate Cancer (Investigational) |
Table 2: Performance Metrics (Prostate Cancer)
| Metric | Axumin (Fluciclovine F 18) | This compound ([18F]-hydroxyflutamide derivatives) |
| Detection Rate (Biochemical Recurrence) | Varies with PSA level (e.g., ~68% overall) | Not established in clinical trials |
| Sensitivity | Dependent on PSA and location of recurrence | Not established in clinical trials |
| Specificity | Can have uptake in benign prostatic hyperplasia (BPH) and other inflammatory conditions | Expected to be specific to AR-expressing tissues, but not clinically validated |
| Key Clinical Data | Extensive data from Phase 2 & 3 trials | Limited to preclinical studies |
Table 3: Radiochemistry
| Parameter | Axumin (Fluciclovine F 18) | This compound ([18F]-hydroxyflutamide derivatives) |
| Radiosynthesis | Well-established, commercially available | Experimental, multi-step synthesis |
| Radiochemical Yield (decay corrected) | Commercially produced with high yield | ~10 ± 3% (for [18F]-hydroxyflutamide derivatives)[4] |
| Radiochemical Purity | >95% | >95%[4] |
| Specific Activity | High | ~1500 ± 200 Ci/mmol (for [18F]-hydroxyflutamide derivatives)[4] |
Experimental Protocols
Axumin PET/CT Imaging Protocol (Clinical Standard)
-
Patient Preparation: Patients are instructed to fast for at least 4 hours prior to the scan to reduce background muscle uptake. They should also avoid significant exercise for at least 24 hours.
-
Radiotracer Administration: A dose of 370 MBq (10 mCi) of Axumin is administered intravenously.
-
Uptake Phase: There is a short uptake period of 3-5 minutes.
-
Image Acquisition: A PET/CT scan is performed from the skull base to the mid-thigh.
-
Image Interpretation: Images are reviewed for areas of focal uptake that are greater than the surrounding background, which may indicate recurrent prostate cancer.
Experimental Radiosynthesis of [18F]-hydroxyflutamide derivatives
The following is a summary of a published experimental protocol for the synthesis of [18F]-hydroxyflutamide derivatives.[4] This is a complex, multi-step process performed in a research setting.
-
[18F]Fluoride Production: [18F]Fluoride is produced in a cyclotron.
-
Precursor Synthesis: A suitable precursor molecule for fluorination is synthesized through a series of chemical reactions.
-
Radiolabeling: The precursor is reacted with [18F]fluoride under specific conditions (temperature, solvent, catalyst) to attach the radioactive fluorine atom.
-
Purification: The resulting radiolabeled compound is purified using techniques such as high-performance liquid chromatography (HPLC) to remove unreacted [18F]fluoride and other impurities.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, and other quality control parameters before it can be used in preclinical studies.
Comparative Workflow: Established vs. Experimental Tracer
The workflow for utilizing an established tracer like Axumin versus an experimental one like this compound differs significantly.
Caption: Workflow comparison of a clinical PET scan with Axumin and a research scan with this compound.
Conclusion
Axumin and the investigational this compound PET tracers represent two distinct and complementary approaches to cancer imaging. Axumin, by targeting the upregulated amino acid metabolism of cancer cells, provides a sensitive tool for detecting recurrent prostate cancer and is a valuable component of the clinical armamentarium. Its widespread availability and established imaging protocols make it a workhorse in nuclear medicine.
This compound, on the other hand, is at a nascent stage of development. Its potential lies in its ability to directly visualize androgen receptor expression, which could have significant implications for patient stratification, treatment selection (e.g., for AR-targeted therapies), and monitoring treatment response. However, significant further research, including preclinical validation in various models and eventually well-designed clinical trials, is required to establish its safety, and diagnostic efficacy.
For researchers and drug development professionals, the comparison of these two tracers highlights the evolution of molecular imaging. While metabolic imaging with agents like Axumin is a mature field, the development of targeted radiopharmaceuticals like this compound represents the frontier of personalized medicine, where imaging can provide specific molecular information to guide patient care. The continued development of such targeted agents holds the promise of a more precise and effective approach to cancer diagnosis and treatment.
References
Flutomidate: Unveiling its Potential as a Predictive Biomarker for Therapy Response
An Objective Comparison Guide for Researchers and Drug Development Professionals
The quest for personalized medicine has intensified the search for reliable predictive biomarkers to guide therapeutic decisions and optimize patient outcomes. In this context, the novel compound Flutomidate has emerged as a subject of interest. This guide provides a comprehensive validation of this compound's potential as a predictive biomarker, comparing its performance with existing alternatives and presenting supporting experimental data.
Recent investigations have explored the utility of this compound, a selective antagonist of the androgen receptor, in predicting the efficacy of subsequent treatments, particularly in the context of castration-resistant prostate cancer (CRPC). The initial response to Flutamide following maximum androgen blockade (MAB) has shown promise as a prognostic indicator for the effectiveness of later-stage therapies like enzalutamide.
Mechanism of Action: Androgen Receptor Blockade
This compound exerts its therapeutic effect by competitively inhibiting androgen receptors, thereby blocking the growth-promoting effects of androgens like testosterone on prostate cancer cells.[1][2] Its active metabolite, 2-hydroxyflutamide, is primarily responsible for this anti-androgenic activity.[1][3] This mechanism forms the basis of its use in androgen-dependent malignancies.
A study investigating Flutamide as an alternative anti-androgen agent found that patients with CRPC who responded well to Flutamide after initial MAB experienced significantly better prostate-specific antigen progression-free survival (PSA-PFS) when subsequently treated with enzalutamide.[4] This suggests that the initial sensitivity to androgen receptor inhibition by Flutamide can predict the response to a more potent androgen receptor-targeted agent.
dot
Caption: Mechanism of action of Flutamide.
Comparative Analysis: this compound vs. Other Predictive Biomarkers
The predictive value of the response to this compound is a significant finding, especially when compared to other potential biomarkers in prostate cancer. While established biomarkers like PSA levels provide valuable prognostic information, they do not always predict the response to specific therapies. The "Flutamide effective" factor, as identified in the study, appears to be a more direct indicator of sensitivity to androgen receptor-targeted therapies.[4]
| Biomarker/Predictive Factor | Type | Primary Use in Prostate Cancer | Predictive Value for Enzalutamide | Supporting Evidence |
| Response to Flutamide | Treatment Response | Predicting efficacy of subsequent androgen receptor-targeted agents | High: Good response to Flutamide correlates with better PSA-PFS on enzalutamide. | Retrospective study showing significant association.[4] |
| Prostate-Specific Antigen (PSA) Level | Protein Biomarker | Diagnosis, prognosis, and monitoring treatment response | Moderate: PSA decline is a response indicator, but baseline levels are not consistently predictive of specific drug efficacy. | Widely used, but limitations in predicting response to specific agents are recognized. |
| Androgen Receptor (AR) Variants (e.g., AR-V7) | Genetic Biomarker | Predicting resistance to some androgen receptor-targeted agents | High: Presence of AR-V7 is associated with resistance to enzalutamide and abiraterone. | Multiple studies have validated AR-V7 as a negative predictive biomarker. |
| Circulating Tumor Cells (CTCs) | Cellular Biomarker | Prognosis and monitoring treatment response | Moderate to High: CTC counts can predict survival, and specific CTC characteristics may predict treatment response. | Established prognostic value; ongoing research into predictive applications. |
Experimental Protocols
The validation of Flutamide response as a predictive biomarker was based on a retrospective analysis of patients with castration-resistant prostate cancer.
Patient Cohort and Treatment:
-
Patients with CRPC who had previously undergone initial maximum androgen blockade (MAB).
-
Patients were treated with Flutamide as an alternative anti-androgen agent.
-
Following Flutamide treatment, patients received novel androgen receptor-targeted agents (e.g., enzalutamide).
Data Collection and Analysis:
-
Prostate-specific antigen (PSA) levels were monitored throughout the treatment course.
-
"Flutamide effective" was defined as a good response to Flutamide following initial MAB.
-
The primary endpoint was PSA-progression-free survival (PSA-PFS) during enzalutamide therapy.
-
Multivariate analysis was performed to determine the association between the "Flutamide effective" factor and PSA-PFS.[4]
dot
Caption: Experimental workflow for validating Flutamide response.
Conclusion and Future Directions
The available evidence strongly suggests that the therapeutic response to Flutamide can serve as a valuable predictive biomarker for the efficacy of subsequent androgen receptor-targeted therapies in patients with castration-resistant prostate cancer.[4] This approach offers a clinically practical and cost-effective method to stratify patients and personalize treatment strategies.
Further prospective clinical trials are warranted to validate these findings in larger, more diverse patient populations. Additionally, research into the molecular mechanisms underlying the differential response to Flutamide could uncover novel biomarkers and therapeutic targets. The integration of "Flutamide sensitivity" into clinical decision-making has the potential to significantly improve the management of advanced prostate cancer.
References
Safety Operating Guide
Navigating the Safe Disposal of Flutomidate: A Procedural Guide
For Immediate Release
To ensure the safety of laboratory personnel and the protection of our environment, this document provides essential guidance on the proper disposal procedures for flutomidate. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these procedures is critical for maintaining a safe and compliant research environment.
Core Disposal Principles
All chemical waste, including this compound and any materials contaminated with it, must be treated as hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.
Quantitative Data on this compound
For easy reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅FN₂O₂ |
| Molecular Weight | 262.28 g/mol |
| Appearance | Solid powder / Oil |
| Solubility | Soluble in ethanol and dimethyl sulfoxide; limited solubility in water. |
Recommended Disposal Procedure
The following step-by-step procedure outlines the recommended process for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate personal protective equipment, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound powder, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weigh boats, kimwipes) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with this compound and should have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Chemical Pre-treatment (Optional and for Advanced Users)
For laboratories equipped to handle chemical neutralization, hydrolysis can be considered as a pre-treatment step to degrade the active compound. This procedure should only be performed by trained personnel in a fume hood.
Experimental Protocol for Hydrolysis:
-
Basic Hydrolysis:
-
Prepare a 1 M solution of sodium hydroxide (NaOH) in a suitable container (e.g., a borosilicate glass beaker) within a fume hood.
-
Slowly add the this compound waste to the NaOH solution while stirring continuously. The reaction is expected to be exothermic, so control the rate of addition to manage any temperature increase.
-
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. .
-
-
Acidic Hydrolysis:
-
Prepare a 1 M solution of a strong acid, such as hydrochloric acid (HCl), in a suitable container within a fume hood.
-
Slowly and carefully add the this compound waste to the acid solution with constant stirring.
-
Let the reaction proceed for several hours to facilitate complete hydrolysis.
-
Important Note: The resulting hydrolysate will still be considered hazardous waste and must be collected and disposed of according to the procedures outlined in Step 4. The toxicity of the hydrolysis products has not been fully characterized and should be handled with the same precautions as the parent compound.
Step 4: Final Disposal
-
All containers of this compound waste (solid, liquid, and pre-treated hydrolysate) must be sealed, clearly labeled with "Hazardous Waste" and the chemical name "this compound," and dated.
-
Arrange for pickup and disposal by your institution's licensed hazardous waste management service. Due to the presence of a carbon-fluorine bond, high-temperature incineration is the preferred method of final destruction for fluorinated organic compounds to prevent the formation of persistent environmental pollutants.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
